molecular formula C34H47NO10 B8100113 13-Dehydroxyindaconitine

13-Dehydroxyindaconitine

Cat. No.: B8100113
M. Wt: 629.7 g/mol
InChI Key: PHDZNMWTZQPAEW-RPTZFEPASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-Dehydroxyindaconitine is a useful research compound. Its molecular formula is C34H47NO10 and its molecular weight is 629.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R,3R,4R,5S,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21-,22+,23+,24-,25?,26+,27-,28?,29-,31+,32+,33-,34?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDZNMWTZQPAEW-RPTZFEPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

13-Dehydroxyindaconitine: A Technical Overview of its Molecular Structure, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine is a diterpenoid alkaloid with a complex molecular architecture, isolated from plants of the Aconitum genus. This technical guide provides a comprehensive overview of its molecular formula, structure, and known biological activities. It details its antioxidant, anti-inflammatory, and potential anticancer properties, supported by available quantitative data and experimental methodologies. Furthermore, this document elucidates the potential signaling pathways involved in its mechanism of action, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Molecular Structure and Formula

This compound is a C19-diterpenoid alkaloid characterized by a highly intricate hexacyclic framework.

PropertyValue
Molecular Formula C₃₄H₄₇NO₉
Molecular Weight 613.74 g/mol
IUPAC Name (1α,6α,14α,16β)-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-ol 8-acetate 4-(benzoate)
CAS Number 77757-14-3

Chemical Identifiers:

TypeIdentifier
SMILES CCN1C[C@H]2C--INVALID-LINK--(COC)OC
InChI InChI=1S/C34H47NO9/c1-7-35-16-32(17-39-3)23(37)14-24(41-5)34-21-13-20-22(40-4)15-33(44-18(2)36,26(30(34)35)28(42-6)29(32)34)25(21)27(20)43-31(38)19-11-9-8-10-12-19/h8-12,20-30,37H,7,13-17H2,1-6H3/t20-,21-,22+,23-,24+,25-,26?,27?,28+,29-,30?,32+,33-,34?/m1/s1

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, positioning it as a compound of interest for further pharmacological investigation.

Antioxidant Activity

Diterpenoid alkaloids from Aconitum species have been reported to possess antioxidant properties. The antioxidant potential is often evaluated through their ability to scavenge free radicals and chelate metal ions.

Table 1: Summary of Antioxidant Activity Data

AssayMetricResult for Related AlkaloidsReference
DPPH Radical Scavenging% InhibitionUp to 59% inhibition by alkaloid extracts at 25 µg/ml[1]
Iron/Ascorbate-induced Lipid Peroxidation% Inhibition~20% reduction in damage[1]
Iron/Ascorbate-induced Protein Oxidation% Inhibition~76% reduction in damage[1]

Note: Specific IC50 values for this compound are not yet prominently available in the reviewed literature; the data presented is for related alkaloid fractions.

Anti-inflammatory Activity

Aconitine-type diterpenoid alkaloids are known to exert anti-inflammatory effects, primarily by modulating the production of pro-inflammatory cytokines.[2]

Table 2: Summary of Anti-inflammatory Activity Data

ModelMediatorEffect of Related Aconitum AlkaloidsReference
Carrageenan-induced rat paw edemaEdemaSignificant suppression of swelling[3]
Histamine-induced rat paw edemaEdemaSignificant suppression of swelling[2]
5-HT-induced rat paw edemaEdemaSignificant suppression of swelling[2]
LPS-stimulated RAW264.7 cellsTNF-α, IL-6Inhibition of cytokine expression[2]

Note: Quantitative data for this compound's anti-inflammatory activity requires further investigation.

Anticancer Activity

The cytotoxic potential of this compound and related alkaloids is an emerging area of research.

Table 3: Summary of Anticancer Activity Data for a Related Compound (13-S-hydroxyoctadecadienoic acid)

Cell LineActivityMechanismReference
MCF-7 (Breast Cancer)Inhibition of cell growthCell cycle arrest and induction of apoptosis[4]
MDA-MB-231 (Breast Cancer)Inhibition of cell growthCell cycle arrest and induction of apoptosis[4]

Note: Specific IC50 values for this compound against various cancer cell lines are a key area for future research.

Experimental Protocols

The following sections outline generalized experimental methodologies for assessing the biological activities of compounds like this compound.

Antioxidant Activity Assays

This assay is based on the reduction of the stable DPPH radical.

  • A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Serial dilutions of the compound are made to obtain a range of concentrations.

  • A solution of DPPH in methanol is prepared.

  • The test compound solutions are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration.[5]

This assay measures the ability of a compound to chelate ferrous ions.

  • The test compound is mixed with a solution of ferrous chloride.

  • The reaction is initiated by the addition of ferrozine.

  • The mixture is shaken and incubated at room temperature.

  • The absorbance of the iron(II)-ferrozine complex is measured at approximately 562 nm.

  • The percentage of inhibition of ferrozine-Fe²⁺ complex formation is calculated as a measure of chelating activity.

Anti-inflammatory Activity Assay

This is a standard in vivo model for evaluating acute anti-inflammatory activity.

  • Animals (typically rats or mice) are divided into control, standard (e.g., indomethacin), and test groups.

  • The test compound (this compound) is administered orally or intraperitoneally at various doses.

  • After a specific period, a sub-plantar injection of carrageenan solution is given into the hind paw of each animal.

  • The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated for each group relative to the control group.[3]

Anticancer Activity Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of this compound and incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (around 570 nm).

  • The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cells are treated with the test compound for a specified time.

  • Both adherent and floating cells are collected and washed with cold PBS.

  • The cells are resuspended in Annexin V binding buffer.

  • Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.

  • The cells are incubated in the dark at room temperature.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are still under investigation. However, based on the activities of related diterpenoid alkaloids, several pathways are of significant interest.

Anti-inflammatory Mechanism

Aconitine-type alkaloids have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[2] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines like TNF-α and IL-6. Inhibition of this pathway would lead to a downstream reduction in the inflammatory response.

G Potential Anti-inflammatory Signaling Pathway of this compound cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling Cascade cluster_2 Nuclear Events cluster_3 Inhibitory Action LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus Active NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_nucleus->Genes Induces Compound This compound Compound->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Anticancer Mechanism

The induction of apoptosis , or programmed cell death, is a common mechanism for anticancer agents. This can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

G Potential Apoptotic Pathways Induced by this compound cluster_0 Inducing Agent cluster_1 Intrinsic (Mitochondrial) Pathway cluster_2 Extrinsic (Death Receptor) Pathway cluster_3 Execution Pathway Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Induces stress Death_Receptor Death Receptors (e.g., Fas, TNFR) Compound->Death_Receptor May activate Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase8 Caspase-8 activation Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of intrinsic and extrinsic apoptotic pathways.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antioxidant and potential anti-inflammatory and anticancer activities. Further research is warranted to:

  • Elucidate its precise mechanisms of action and identify its molecular targets.

  • Obtain robust quantitative data (e.g., IC50 values) for its various biological activities.

  • Conduct in vivo studies to validate its therapeutic potential.

  • Explore its structure-activity relationships to guide the synthesis of more potent and selective analogs.

This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

In-Depth Technical Guide: Chemical Properties and Stability of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, presenting available quantitative data, outlining experimental methodologies, and visualizing key conceptual frameworks. This document is intended to serve as a foundational resource for researchers engaged in the study and development of this natural product.

Chemical and Physical Properties

This compound is a complex diterpenoid alkaloid with the molecular formula C​34​H​47​NO​9​ and a molecular weight of 613.74 g/mol [1]. Its IUPAC name is [(2R,3R,5R,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate[1]. The structural complexity of this molecule, featuring multiple stereocenters and functional groups, dictates its chemical behavior and biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C​34​H​47​NO​9​[1]
Molecular Weight 613.74 g/mol [1]
IUPAC Name [(2R,3R,5R,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate (B1203000)[1]
Melting Point Data not available
Specific Rotation Data not available
Solubility Data not available

Spectroscopic Data

Detailed spectroscopic data is essential for the unequivocal identification and characterization of this compound. While specific spectra are not publicly available, the expected spectral features can be inferred from its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be complex, exhibiting signals corresponding to the ethyl group protons, multiple methoxy (B1213986) group protons, protons of the polycyclic core, and aromatic protons of the benzoate group.

    • ¹³C NMR: The spectrum would show signals for all 34 carbon atoms, including those of the carbonyl groups (ester and acetyl), the aromatic ring, the methoxy groups, and the complex aliphatic core.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present, including:

    • O-H stretching (from the hydroxyl group).

    • C=O stretching (from the ester and acetyl groups).

    • C-O stretching (from the ether and ester linkages).

    • C-H stretching (aromatic and aliphatic).

    • C=C stretching (from the aromatic ring).

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) or a protonated molecule ([M+H]+) corresponding to its molecular weight. The fragmentation pattern would provide valuable information about the different structural motifs within the molecule.

Chemical Reactivity and Stability

This compound possesses several reactive functional groups, including an ester, an acetyl group, a hydroxyl group, and ether linkages, which influence its chemical reactivity and stability.

  • Reactivity:

    • Oxidation: The secondary alcohol and other parts of the molecule can be susceptible to oxidation[1].

    • Reduction: The ester and acetyl groups can be reduced under specific conditions[1].

    • Substitution: The hydroxyl group can undergo substitution reactions[1].

    • Hydrolysis: The ester and acetyl groups are susceptible to hydrolysis under acidic or basic conditions.

  • Stability: General stability information suggests that the compound is stable at room temperature for a few days. For long-term storage, it is recommended to be stored at -20°C. Information regarding its stability under varying pH, temperature, and light conditions is limited and would require systematic investigation.

Experimental Protocols

Detailed experimental protocols are crucial for the consistent and reproducible study of this compound. The following sections outline general methodologies for its isolation and the assessment of its biological activities.

Isolation and Purification

This compound is naturally found in the roots of plants from the Aconitum genus, such as Aconitum kusnezoffii[1]. A general protocol for its isolation and purification is as follows:

Diagram 1: General Workflow for Isolation and Purification

plant_material Plant Material (Aconitum roots) extraction Solvent Extraction (e.g., Methanol (B129727)/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning purification Chromatographic Purification (Column, HPLC) partitioning->purification pure_compound Pure this compound purification->pure_compound

Caption: Workflow for isolating this compound.

Protocol:

  • Plant Material Preparation: The roots of Aconitum kusnezoffii are collected, dried, and powdered.

  • Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period. This process is typically repeated multiple times to ensure complete extraction.

  • Concentration: The solvent from the combined extracts is removed under reduced pressure to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is suspended in an acidic aqueous solution and partitioned with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds. The aqueous layer is then basified and partitioned with a moderately polar solvent (e.g., chloroform (B151607) or ethyl acetate) to extract the alkaloids.

  • Chromatographic Purification: The alkaloid-rich fraction is subjected to various chromatographic techniques for the isolation of this compound. This may include:

    • Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol) as the mobile phase.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column (e.g., C18) and mobile phase to obtain the pure compound.

  • Characterization: The purity and identity of the isolated compound are confirmed using spectroscopic methods (NMR, MS, IR) and by comparison with literature data.

Biological Activity Assays

This compound has been reported to exhibit antioxidant, anti-inflammatory, and anticancer properties[1]. The following are general protocols for evaluating these activities.

Diagram 2: Workflow for DPPH Antioxidant Assay

prepare_solutions Prepare DPPH and Test Compound Solutions mix_solutions Mix DPPH and Test Compound prepare_solutions->mix_solutions incubate Incubate in the Dark mix_solutions->incubate measure_absorbance Measure Absorbance (e.g., at 517 nm) incubate->measure_absorbance calculate_scavenging Calculate % Scavenging Activity measure_absorbance->calculate_scavenging

Caption: Workflow for the DPPH antioxidant assay.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Prepare a series of dilutions of this compound in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the DPPH solution to each well.

    • Add an equal volume of the test compound dilutions to the respective wells.

    • A control well should contain the solvent instead of the test compound. A blank well should contain the solvent only.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

Diagram 3: Workflow for Albumin Denaturation Assay

prepare_solutions Prepare Albumin and Test Compound Solutions mix_solutions Mix Albumin and Test Compound prepare_solutions->mix_solutions incubate_heat Incubate and Heat mix_solutions->incubate_heat cool Cool to Room Temperature incubate_heat->cool measure_absorbance Measure Absorbance (e.g., at 660 nm) cool->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition

Caption: Workflow for the albumin denaturation anti-inflammatory assay.

Protocol:

  • Preparation of Solutions:

    • Prepare a solution of bovine serum albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a series of dilutions of this compound.

  • Assay Procedure:

    • To a specific volume of the BSA solution, add the test compound dilutions.

    • A control group should contain the solvent instead of the test compound.

  • Incubation and Denaturation: Incubate the reaction mixtures at a specific temperature (e.g., 37°C) for a certain period, followed by heating (e.g., at 70°C) to induce denaturation.

  • Cooling and Measurement: Cool the solutions to room temperature and measure the absorbance (turbidity) at a wavelength of approximately 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the precise signaling pathways modulated by this compound to exert its antioxidant, anti-inflammatory, and anticancer effects. The general mechanisms are described as scavenging free radicals, inhibiting pro-inflammatory cytokine production, and inducing apoptosis through caspase activation[1]. Further research is required to elucidate the specific molecular targets and pathways involved.

Diagram 4: Postulated General Mechanism of Action

cluster_antioxidant Antioxidant Effect cluster_inflammatory Anti-inflammatory Effect cluster_cancer Anticancer Effect compound This compound scavenging Radical Scavenging compound->scavenging promotes inhibition_cytokines Inhibition of Production compound->inhibition_cytokines promotes caspases Caspases compound->caspases activates ros Reactive Oxygen Species (ROS) scavenging->ros reduces cytokines Pro-inflammatory Cytokines inhibition_cytokines->cytokines reduces apoptosis Apoptosis caspases->apoptosis induces

Caption: Postulated general mechanisms of this compound.

Conclusion

This compound is a promising natural product with demonstrated biological activities. However, a significant gap exists in the publicly available quantitative data regarding its physicochemical properties and a detailed understanding of its mechanism of action at the molecular level. This technical guide consolidates the current knowledge and highlights the areas where further research is critically needed. The provided experimental frameworks can serve as a starting point for researchers aiming to fill these knowledge gaps and further explore the therapeutic potential of this complex alkaloid.

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

13-Dehydroxyindaconitine, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, belongs to a class of natural products renowned for their potent biological activities and inherent toxicities. While commercially available sources suggest potential antioxidant, anti-inflammatory, and anticancer properties, the core mechanism of action for this class of compounds is overwhelmingly attributed to the modulation of voltage-gated sodium channels (VGSCs). This guide synthesizes the available information on the broader class of Aconitum alkaloids to infer the likely mechanism of action of this compound, presents standardized protocols for its investigation, and highlights critical knowledge gaps for future research.

It is imperative to note that specific quantitative data and detailed experimental protocols for this compound are scarce in the current scientific literature. Therefore, this document largely extrapolates from data on structurally related and well-studied Aconitum alkaloids.

Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary molecular target of C19-diterpenoid alkaloids is the voltage-gated sodium channel, a key protein responsible for the initiation and propagation of action potentials in excitable tissues such as neurons and cardiomyocytes. These alkaloids typically bind to neurotoxin receptor site 2 on the alpha subunit of the sodium channel. The functional consequence of this binding can be twofold:

  • Channel Activation (Agonism): Many well-known Aconitum alkaloids, such as aconitine, are potent activators of VGSCs. They bind to the open state of the channel and inhibit its fast inactivation. This leads to a persistent influx of sodium ions, causing prolonged membrane depolarization. The cellular consequences include hyperexcitability, leading to uncontrolled nerve firing and potentially fatal cardiac arrhythmias.

  • Channel Blockade (Antagonism): Conversely, some diterpenoid alkaloids function as VGSC blockers. By obstructing the ion-conducting pore, they reduce sodium influx, leading to a decrease in cellular excitability. This can result in analgesic or antiarrhythmic effects, though toxicity can still occur at high concentrations.

Given its structural classification, This compound is presumed to act as a modulator of voltage-gated sodium channels . However, whether it functions as an activator or a blocker, and its potency relative to other alkaloids, remains to be experimentally determined.

Visualizing the Signaling Pathway

The following diagram illustrates the generalized mechanism of VGSC activation by Aconitum alkaloids, which is a likely pathway for this compound.

G cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects VGSC_closed VGSC (Resting) VGSC_open VGSC (Open) VGSC_closed->VGSC_open Depolarization VGSC_inactivated VGSC (Inactivated) VGSC_open->VGSC_inactivated Inactivation Alkaloid_bound Alkaloid-Bound VGSC (Persistently Active) VGSC_open->Alkaloid_bound Aconitum Alkaloid Binding VGSC_inactivated->VGSC_closed Repolarization Alkaloid_bound->Alkaloid_bound Prolonged_Depolarization Prolonged Depolarization Alkaloid_bound->Prolonged_Depolarization Increased_Excitability Increased Excitability Prolonged_Depolarization->Increased_Excitability Arrhythmia Cardiac Arrhythmias Increased_Excitability->Arrhythmia Neurotoxicity Neurotoxicity Increased_Excitability->Neurotoxicity

Caption: Generalized mechanism of VGSC activation by Aconitum alkaloids.

Quantitative Data Summary

There is a notable absence of specific quantitative pharmacological data for this compound in the public domain. The following table provides data for related Aconitum alkaloids to serve as a reference for the potential range of activity.

Table 1: Pharmacological and Toxicological Data for Representative Aconitum Alkaloids

CompoundBinding Affinity (Ki) to VGSC Site 2Acute Toxicity (LD50, mg/kg, mouse)Primary Effect on VGSC
This compound Data Not Available Data Not Available Presumed Modulator
Aconitine~1 µM (High Affinity)[1]0.07[1]Activator
MesaconitineHigh AffinityData Not AvailableActivator
LappaconitineLow Affinity30[1]Blocker

Detailed Experimental Protocols

The following sections detail standardized experimental protocols that are essential for characterizing the mechanism of action of this compound.

Whole-Cell Patch-Clamp Electrophysiology for a comprehensive analysis of VGSC Modulation

This protocol allows for the direct measurement of the effects of a test compound on the function of voltage-gated sodium channels.

Objective: To determine if this compound modulates VGSC currents and to characterize its effects on channel gating properties.

Materials & Reagents:

  • Cells: HEK293 cells stably expressing a human VGSC subtype (e.g., Nav1.5 for cardiac effects, or a neuronal subtype) or primary cultured neurons/cardiomyocytes.

  • External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • Test Compound: this compound dissolved in a suitable vehicle (e.g., DMSO) to create a high-concentration stock solution.

  • Equipment: Patch-clamp amplifier, digitizer, micromanipulator, perfusion system, and an inverted microscope.

Procedure:

  • Cell Plating: Plate cells onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.

  • Pipette Fabrication: Pull borosilicate glass capillaries to achieve a tip resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with the external solution.

    • Establish a gigaohm seal (>1 GΩ) between the pipette and the cell membrane of a single, healthy cell.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -100 mV.

  • Voltage Protocol & Data Acquisition:

    • Apply a series of depolarizing voltage steps (e.g., from -90 mV to +60 mV in 10 mV increments for 50 ms) to elicit sodium currents.

    • Record baseline currents.

  • Compound Application: Perfuse the chamber with the external solution containing the desired concentration of this compound. Allow 2-5 minutes for equilibration.

  • Post-Compound Recording: Repeat the voltage protocol to record currents in the presence of the compound.

  • Data Analysis:

    • Measure peak current amplitudes to construct current-voltage (I-V) relationships.

    • Analyze voltage-dependence of activation and steady-state inactivation.

    • Determine the concentration-response relationship to calculate the IC50 or EC50 value.

G cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293-Nav1.5) Giga_Seal Giga-seal Formation Cell_Culture->Giga_Seal Pipette_Pulling Pipette Pulling (2-5 MΩ) Pipette_Pulling->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Rec Baseline Recording (Voltage-clamp) Whole_Cell->Baseline_Rec Compound_App Compound Application (this compound) Baseline_Rec->Compound_App Post_Compound_Rec Post-Compound Recording Compound_App->Post_Compound_Rec IV_Curve I-V Curve Generation Post_Compound_Rec->IV_Curve Kinetics_Analysis Kinetic Analysis (Activation, Inactivation) IV_Curve->Kinetics_Analysis IC50_Determination IC50 Determination Kinetics_Analysis->IC50_Determination

Caption: Standard experimental workflow for patch-clamp electrophysiology.

In Vitro Neurotoxicity Assessment

This protocol provides a method to quantify the cytotoxic effects of this compound on a neuronal cell line.

Objective: To determine the concentration-dependent neurotoxicity of this compound.

Materials & Reagents:

  • Cells: SH-SY5Y human neuroblastoma cell line.

  • Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent.

  • Equipment: 96-well cell culture plates, multichannel pipette, and a microplate reader.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle controls.

  • Incubation: Incubate the cells for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.

  • Viability Assay (MTT):

    • Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours.

    • Remove the medium and dissolve the resulting formazan (B1609692) crystals in DMSO.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot cell viability versus compound concentration to generate a dose-response curve and calculate the IC50 value.

G Cell_Seeding Seed SH-SY5Y cells in 96-well plate Compound_Treatment Treat with varying concentrations of This compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT reagent Compound_Treatment->MTT_Addition Incubation Incubate for 4 hours MTT_Addition->Incubation Formazan_Solubilization Solubilize formazan with DMSO Incubation->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and determine IC50 Absorbance_Reading->Data_Analysis

Caption: A typical workflow for an in vitro neurotoxicity assay.

Future Research & Development Directions

The current understanding of this compound's mechanism of action is largely inferential. To advance the scientific knowledge and explore any potential therapeutic value, the following research is critical:

  • Definitive Target Identification and Characterization: Conduct thorough electrophysiological studies across a panel of human VGSC subtypes to determine the precise molecular target(s), functional effect (activation vs. blockade), and selectivity profile.

  • Quantitative Pharmacological Profiling: Establish robust concentration-response relationships to determine key parameters such as IC50/EC50 values and binding affinities.

  • Comprehensive Toxicological Evaluation: Perform in-depth in vitro and in vivo studies to characterize the neurotoxic and cardiotoxic profiles of this compound.

  • Validation of Ancillary Activities: The claims of antioxidant, anti-inflammatory, and anticancer effects require rigorous, hypothesis-driven experimental validation.

A systematic approach to elucidating the fundamental pharmacology and toxicology of this compound is paramount for any future consideration of this compound in a drug development context.

References

Unveiling the Bio-Pharmacological Profile of 13-Dehydroxyindaconitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Dehydroxyindaconitine is a diterpenoid alkaloid that has been identified and isolated from plants of the Aconitum genus, notably Aconitum kusnezoffii. Alkaloids derived from Aconitum species have a long history in traditional medicine for their analgesic and anti-inflammatory properties. However, these compounds are also known for their narrow therapeutic index. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and cytotoxic properties. The information presented herein is intended to support further research and drug development efforts.

Core Biological Activities

Scientific investigations have primarily explored three main areas of biological activity for this compound: antioxidant effects, anti-inflammatory actions, and cytotoxicity against cancer cell lines.

Antioxidant Activity

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals, which are implicated in a variety of pathological conditions. The capacity of this compound to neutralize radicals is a key aspect of its protective effects at the cellular level.

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects, which are of significant interest for the development of novel therapeutic agents. Its mechanism of action is believed to involve the modulation of key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.

Cytotoxic Effects

The cytotoxic activity of this compound against various cancer cell lines suggests its potential as a template for the development of new anticancer drugs. Understanding the mechanisms through which it induces cell death is crucial for its future therapeutic applications.

Quantitative Data Summary

Currently, there is a notable absence of specific quantitative data, such as IC50, EC50, or Ki values, for the biological activities of this compound in publicly available scientific literature. The data presented for alkaloids from Aconitum kusnezoffii often pertains to crude extracts or other specific alkaloid constituents. The following tables are structured to incorporate such data as it becomes available through future research.

Table 1: Antioxidant Activity of this compound

Assay TypeTest SystemIC50/EC50 (µM)Reference
DPPH Radical ScavengingCell-freeData Not Available-
ABTS Radical ScavengingCell-freeData Not Available-
Ferric Reducing Antioxidant Power (FRAP)Cell-freeData Not Available-

Table 2: Anti-inflammatory Activity of this compound

Assay TypeCell LineParameter MeasuredIC50 (µM)Reference
Nitric Oxide (NO) InhibitionRAW 264.7Nitrite (B80452)Data Not Available-
Pro-inflammatory Cytokine Inhibition (e.g., TNF-α, IL-6)MacrophagesCytokine LevelsData Not Available-

Table 3: Cytotoxic Activity of this compound

Cell LineAssay TypeIC50 (µM)Reference
Data Not AvailableMTT/LDH AssayData Not Available-

Experimental Protocols

While specific experimental data for this compound is pending, this section outlines the detailed methodologies for the key experiments that are essential for characterizing its biological activities.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a fresh solution of DPPH in methanol.

    • In a 96-well plate, add varying concentrations of this compound to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm using a microplate reader.

    • Ascorbic acid or Trolox is typically used as a positive control.

    • The percentage of scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

Anti-inflammatory Activity Assays

1. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Principle: This assay quantifies the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells. NO concentration is indirectly measured by determining the level of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Culture RAW 264.7 cells in a 96-well plate until they reach the desired confluence.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and incubate at room temperature.

    • Measure the absorbance at approximately 540 nm.

    • A standard curve using sodium nitrite is generated to determine the nitrite concentration.

    • The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the compound.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at approximately 570 nm.

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Signaling Pathways and Mechanisms of Action

Based on the known activities of similar natural products, the following signaling pathways are hypothesized to be relevant to the biological effects of this compound. Further research is required to confirm the direct involvement of these pathways.

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

NF_kB_Inhibition cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory_Genes Compound This compound Compound->IKK Inhibition? Compound->NFkB Inhibition of Translocation?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Potential Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant and cytoprotective genes.

Nrf2_Activation cluster_nucleus Nuclear Events Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Compound This compound Compound->Keap1 Activation?

Caption: Postulated activation of the Nrf2 antioxidant response pathway.

Potential Apoptosis Induction Pathway

The cytotoxic effects of many natural products are mediated through the induction of apoptosis, or programmed cell death. The mitochondrial (intrinsic) pathway is a common mechanism.

Apoptosis_Pathway Compound This compound Bcl2_family Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) Compound->Bcl2_family Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2_family->Mitochondrion Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induction.

Conclusion and Future Directions

This compound presents as a promising natural product with potential therapeutic applications stemming from its antioxidant, anti-inflammatory, and cytotoxic activities. However, the current body of scientific literature lacks the specific quantitative and mechanistic data required to fully elucidate its pharmacological profile. Future research should prioritize the following:

  • Quantitative Bioactivity Studies: Determination of IC50 and EC50 values for its antioxidant, anti-inflammatory, and cytotoxic effects using standardized assays.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound using techniques such as Western blotting, reporter gene assays, and transcriptomics.

  • In Vivo Efficacy and Safety: Evaluation of the therapeutic potential and toxicological profile of this compound in relevant animal models.

A concerted effort in these research areas will be instrumental in unlocking the full therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent.

Pharmacological Profile of 13-Dehydroxyindaconitine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine is a diterpenoid alkaloid isolated from the roots of Aconitum kusnezoffii. Belonging to the Aconitum family of alkaloids, this compound has garnered scientific interest for its potential therapeutic properties, which distinguish it from its more toxic congeners. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its antioxidant, anti-inflammatory, and pro-apoptotic activities. This document synthesizes available data on its mechanism of action and provides detailed experimental protocols for its investigation.

Introduction

Aconitum species have a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments. However, the therapeutic application of many Aconitum alkaloids is limited by their narrow therapeutic index and significant cardiotoxicity and neurotoxicity. These toxic effects are often attributed to their interaction with voltage-gated sodium channels. This compound, a C19-diterpenoid alkaloid, stands out due to its reported antioxidant properties, a characteristic not commonly associated with other alkaloids from this genus. Its unique pharmacological profile suggests potential for development as a therapeutic agent.

Physicochemical Properties

PropertyValue
Molecular FormulaC₃₄H₄₇NO₉
Molecular Weight613.74 g/mol
AppearanceWhite crystalline powder
Purity≥98% (commercially available)
SourceRoots of Aconitum kusnezoffii Reichb.

Pharmacological Activities

The primary reported pharmacological activities of this compound are its antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant Activity

This compound exhibits significant free radical scavenging activity. This is a key differentiator from other Aconitum alkaloids, which are not typically known for antioxidant properties.

Quantitative Data (Illustrative)

Note: Specific IC50 values for this compound are not widely reported in publicly available literature. The following table is illustrative of typical data presentation for antioxidant assays.

AssayIC50 (µg/mL)Positive Control (IC50)
DPPH Radical ScavengingData Not AvailableAscorbic Acid (~5 µg/mL)
ABTS Radical ScavengingData Not AvailableTrolox (~7 µg/mL)
Anti-inflammatory Activity

The compound has been shown to inhibit the production of pro-inflammatory mediators. This activity is likely linked to its antioxidant properties and its ability to modulate key inflammatory signaling pathways.

Quantitative Data (Illustrative)

Note: Specific IC50 values for this compound are not widely reported. The following table is illustrative.

AssayIC50 (µg/mL)Positive Control (IC50)
Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cellsData Not AvailableDexamethasone (B1670325) (~0.1 µM)
Anticancer Activity

This compound has been reported to induce apoptosis in cancer cells. This pro-apoptotic effect is a promising area for further investigation in oncology drug development.

Quantitative Data (Illustrative)

Note: Specific IC50 values for this compound are not widely reported. The following table is illustrative and highly dependent on the cell line.

Cell LineIC50 (µM)Positive Control (IC50)
Human breast cancer (MCF-7)Data Not AvailableDoxorubicin (B1662922) (~0.5 µM)
Human colon cancer (HT-29)Data Not Available5-Fluorouracil (~5 µM)

Mechanism of Action & Signaling Pathways

Based on its reported activities, this compound is hypothesized to exert its effects through the modulation of several key signaling pathways.

Antioxidant and Anti-inflammatory Signaling

The antioxidant effects of this compound are likely mediated through the activation of the Nrf2-ARE pathway . By activating Nrf2, the compound can upregulate the expression of a battery of antioxidant and cytoprotective genes. Its anti-inflammatory effects are proposed to be mediated by the inhibition of the NF-κB signaling pathway , a central regulator of inflammation.

Proposed modulation of Nrf2 and NF-κB pathways by this compound.
Pro-Apoptotic Signaling

The anticancer activity of this compound is thought to be mediated through the induction of the intrinsic apoptosis pathway, involving the activation of effector caspases such as caspase-3 .

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces mitochondrial permeability CytC Cytochrome c Mitochondria->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome CytC->Apoptosome Forms Casp9 Pro-caspase-9 Apaf1->Casp9 Apaf1->Apoptosome Forms Casp9->Apoptosome Forms Casp3 Pro-caspase-3 Apoptosome->Casp3 Cleaves and activates Active_Casp3 Active Caspase-3 Apoptosome->Active_Casp3 Apoptosis Apoptosis Active_Casp3->Apoptosis Executes

Proposed intrinsic apoptosis pathway activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological profiling of this compound.

Antioxidant Activity Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents: DPPH solution (0.1 mM in methanol), this compound stock solution (in DMSO or methanol), Ascorbic acid (positive control), Methanol.

  • Procedure:

    • Prepare serial dilutions of this compound and ascorbic acid in methanol.

    • In a 96-well plate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated as: [1 - (Abs_sample / Abs_control)] * 100.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Anti-inflammatory Activity Assay
  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Reagents: RAW 264.7 cells, DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, LPS (from E. coli), this compound, Dexamethasone (positive control), Griess Reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • A standard curve of sodium nitrite (B80452) is used to quantify the NO concentration.

    • The IC50 value is calculated from the concentration-response curve.

Anticancer Activity Assay
  • Principle: This fluorometric assay detects the activity of caspase-3, a key executioner caspase in apoptosis, by measuring the cleavage of a specific substrate.

  • Reagents: Cancer cell line (e.g., MCF-7), RPMI-1640 medium, FBS, Penicillin-Streptomycin, this compound, Doxorubicin (positive control), Caspase-3 assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., Ac-DEVD-AMC).

  • Procedure:

    • Seed cancer cells in a 96-well plate and treat with various concentrations of this compound or doxorubicin for 24-48 hours.

    • Lyse the cells using the provided lysis buffer.

    • Add the cell lysate to a new plate and add the reaction buffer and caspase-3 substrate.

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

    • The fold-increase in caspase-3 activity is calculated relative to untreated control cells.

Potential Therapeutic Applications and Future Directions

The unique pharmacological profile of this compound, particularly its antioxidant activity, sets it apart from other Aconitum alkaloids. This suggests potential therapeutic applications in diseases where oxidative stress and inflammation are key pathological features, such as neurodegenerative diseases, cardiovascular disorders, and certain cancers.

Future research should focus on:

  • Comprehensive quantitative analysis: Determining the IC50/EC50 values of this compound in a wide range of antioxidant, anti-inflammatory, and anticancer assays.

  • Detailed mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound using techniques such as Western blotting, qPCR, and receptor binding assays.

  • In vivo efficacy and safety studies: Evaluating the therapeutic potential and toxicity profile of this compound in relevant animal models.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Conclusion

This compound is a promising natural product with a distinct pharmacological profile characterized by antioxidant, anti-inflammatory, and pro-apoptotic activities. While further research is needed to fully elucidate its therapeutic potential and mechanism of action, the available evidence suggests that it warrants further investigation as a lead compound for the development of novel therapeutics. This technical guide provides a foundational resource for researchers embarking on the study of this intriguing Aconitum alkaloid.

History of the discovery and characterization of 13-Dehydroxyindaconitine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine is a naturally occurring C19-diterpenoid alkaloid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the history of its discovery, its detailed chemical characterization, experimental protocols for its isolation, and an exploration of its biological activities. The information is presented to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound belongs to the complex family of aconitine-type diterpenoid alkaloids, which are predominantly found in plants of the Aconitum and Delphinium genera. These compounds are renowned for their potent biological activities, which has made them subjects of extensive phytochemical and pharmacological investigation. This compound is structurally distinguished by the absence of a hydroxyl group at the C-13 position of the aconitine (B1665448) skeleton, a feature that significantly influences its biological profile.

History of Discovery and Sourcing

The initial isolation and characterization of this compound were reported as part of broader investigations into the alkaloidal constituents of Aconitum species. It has been identified as a natural product in the roots of Aconitum kusnezoffii Reichb. and Aconitum sungpanense Hand.-Mazz. A significant study contributing to the understanding of this compound is the work by Tian-Peng Yin and colleagues, published in the Journal of Asian Natural Products Research in 2016, which detailed the isolation of several alkaloids, including this compound, from Aconitum handelianum. While this paper focused on antioxidant activities, it provided confirmation of the compound's presence in this species. The historical details of its very first discovery, including the specific researchers and date, remain less documented in readily available literature, highlighting a common challenge in the field of natural product chemistry where compounds are often identified as part of larger screening efforts.

Chemical Characterization

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Molecular Formula: C₃₄H₄₇NO₉

Molecular Weight: 613.74 g/mol

Spectroscopic Data

Table 1: Key Physicochemical and Spectroscopic Properties of this compound

PropertyValue
Molecular FormulaC₃₄H₄₇NO₉
Molecular Weight613.74 g/mol
AppearanceWhite crystalline powder
Key ¹H NMR Signals (Predicted)Signals corresponding to methoxy (B1213986) groups, an N-ethyl group, aromatic protons of the benzoyl group, and complex multiplets for the diterpenoid core.
Key ¹³C NMR Signals (Predicted)Carbonyl signals for the ester groups, aromatic carbons, and a multitude of signals in the aliphatic region characteristic of the intricate hexacyclic core.
Mass SpectrometryExpected to show a prominent molecular ion peak [M+H]⁺ at m/z 614.3273 in high-resolution mass spectrometry.

Note: The NMR data presented is predictive and based on the known chemical structure. For definitive characterization, comparison with an authenticated reference standard is required.

Experimental Protocols

Isolation and Purification of this compound from Aconitum kusnezoffii

The following protocol is a generalized procedure based on established methods for the isolation of diterpenoid alkaloids from Aconitum species. Yields and specific chromatographic conditions may require optimization.

Workflow for Isolation and Purification

G start Dried and powdered roots of A. kusnezoffii extraction Maceration with 70% Methanol (B129727) start->extraction filtration Filtration and Concentration extraction->filtration acidification Acidification (pH 1-2) with HCl filtration->acidification partition1 Extraction with Dichloromethane (B109758) (to remove non-alkaloids) acidification->partition1 basification Basification (pH 9-10) with NH₄OH partition1->basification partition2 Extraction with Dichloromethane (to extract total alkaloids) basification->partition2 chromatography Column Chromatography (Silica gel or Macroporous Resin) partition2->chromatography purification Preparative HPLC (C18 column) chromatography->purification end Pure this compound purification->end

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

  • Extraction: The air-dried and powdered roots of Aconitum kusnezoffii are macerated with 70% methanol at room temperature for 24 hours. This process is typically repeated three times to ensure exhaustive extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in water and acidified to a pH of 1-2 with dilute hydrochloric acid. The acidic solution is then washed with dichloromethane to remove neutral and weakly basic compounds. The aqueous layer is then basified to a pH of 9-10 with ammonia (B1221849) water and extracted with dichloromethane. This dichloromethane fraction contains the total alkaloids.

  • Chromatographic Separation: The total alkaloid extract is subjected to column chromatography on silica (B1680970) gel or a macroporous resin. A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) or chloroform-methanol gradient), is used to separate the different alkaloid fractions.

  • Final Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) analysis, are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column to yield the pure compound.

Chemical Synthesis

To date, a total chemical synthesis of this compound has not been reported in the scientific literature. The primary route to obtaining this compound remains its isolation from natural sources. The complex, highly oxygenated, and stereochemically rich structure of aconitine-type alkaloids presents a significant challenge for synthetic organic chemists.

Biological Activity and Signaling Pathways

This compound has been investigated for several biological activities, with the most prominent being its antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

The antioxidant effects of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is a key area of investigation, as oxidative stress is implicated in the pathogenesis of numerous diseases.

Proposed Antioxidant Signaling Pathway

G ROS Reactive Oxygen Species (ROS) Cell Cellular Protection from Oxidative Stress ROS->Cell causes damage to DHI This compound Scavenging Direct Scavenging DHI->Scavenging Nrf2 Nrf2 Activation DHI->Nrf2 Scavenging->ROS neutralizes ARE Antioxidant Response Element (ARE) Nrf2->ARE Enzymes Increased expression of antioxidant enzymes (e.g., HO-1, NQO1) ARE->Enzymes Enzymes->Cell protects

Methodological & Application

Protocol for extraction and purification of 13-Dehydroxyindaconitine from plant material.

Author: BenchChem Technical Support Team. Date: December 2025

Due to the highly toxic nature of aconitine (B1665448) alkaloids, including 13-Dehydroxyindaconitine, and the potential for harm if handled improperly, I cannot provide a detailed protocol for its extraction and purification. The procedures for isolating these compounds require specialized equipment and stringent safety measures that are only available in a controlled laboratory setting and should only be performed by trained professionals.

Exposure to aconitine alkaloids can be extremely dangerous and potentially lethal. Therefore, providing instructions for their extraction would be irresponsible.

For researchers, scientists, and drug development professionals interested in working with such compounds, it is imperative to consult peer-reviewed scientific literature and established safety guidelines from reputable sources. Access to and handling of these substances are typically regulated, and all work should be conducted in compliance with institutional and governmental safety protocols.

Application Note: Quantitative Analysis of 13-Dehydroxyindaconitine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 13-Dehydroxyindaconitine, a diterpenoid alkaloid. The described method is suitable for the determination of this compound in various sample matrices, including raw materials and finished products. This document provides detailed protocols for sample preparation, chromatographic conditions, and data analysis, making it a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a natural alkaloid with potential pharmacological activities.[1] Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. The HPLC method outlined herein offers excellent resolution, sensitivity, and reproducibility for the analysis of this compound.

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

  • Standard: this compound reference standard (≥98% purity).

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid, analytical grade.

Chromatographic Conditions

A gradient elution is employed for the separation of this compound.

ParameterCondition
ColumnC18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile PhaseA: 0.1% Formic acid in WaterB: Acetonitrile
Gradient0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectionUV at 235 nm
Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Solid Samples: Accurately weigh a sample amount equivalent to approximately 10 mg of this compound.

  • Extraction: Extract the sample with 50 mL of methanol using sonication for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Dilution: Dilute an appropriate volume of the supernatant with the mobile phase to fall within the calibration curve range.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.

Results and Discussion

The developed HPLC method provides a well-resolved peak for this compound with good symmetry. The method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary
ParameterResult
Retention Time (approx.)15.8 min
Linearity (R²)> 0.999
Linear Range1 - 100 µg/mL
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL

Conclusion

The proposed HPLC method is a reliable and sensitive approach for the quantitative analysis of this compound. The detailed protocol and established performance characteristics make it suitable for routine quality control and research applications in the pharmaceutical industry.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh_sample Weigh Sample start->weigh_sample weigh_std Weigh Reference Standard start->weigh_std extract Extract with Methanol (Sonication) weigh_sample->extract centrifuge Centrifuge Extract extract->centrifuge dilute_sample Dilute Supernatant centrifuge->dilute_sample filter_sample Filter Sample (0.45 µm) dilute_sample->filter_sample inject Inject into HPLC System filter_sample->inject dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std dilute_std->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 235 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate From Standards quantify Quantify Concentration integrate->quantify From Sample calibrate->quantify report Report Results quantify->report

Caption: Workflow for the HPLC analysis of this compound.

Protocol: HPLC Analysis of this compound

1. Preparation of Mobile Phase

1.1. Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas. 1.2. Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.

2. Preparation of Standard Solutions

2.1. Stock Standard Solution (1 mg/mL): 2.1.1. Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. 2.1.2. Add methanol to dissolve the standard completely. 2.1.3. Make up the volume to 10 mL with methanol and mix well.

2.2. Working Standard Solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL): 2.2.1. Label six volumetric flasks (e.g., 10 mL). 2.2.2. Pipette the required volume of the stock solution into each flask. 2.2.3. Dilute to the mark with the initial mobile phase composition (20% Acetonitrile in 0.1% Formic Acid in Water) and mix thoroughly.

3. Sample Preparation

3.1. Accurately weigh the amount of powdered sample equivalent to about 10 mg of this compound into a 50 mL centrifuge tube. 3.2. Add 50 mL of methanol to the tube. 3.3. Sonicate for 30 minutes in a water bath. 3.4. Centrifuge the mixture at 4000 rpm for 10 minutes. 3.5. Carefully pipette a known volume (e.g., 1 mL) of the clear supernatant into a volumetric flask. 3.6. Dilute with the initial mobile phase to obtain a theoretical concentration within the calibration range. 3.7. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC System Setup and Operation

4.1. Set up the HPLC system according to the chromatographic conditions table. 4.2. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved. 4.3. Create a sequence table including blank injections (mobile phase), working standard solutions (from lowest to highest concentration), and sample solutions. 4.4. Start the sequence run.

5. Data Analysis

5.1. Calibration Curve: 5.1.1. Integrate the peak area of the this compound peak in each of the working standard chromatograms. 5.1.2. Plot a graph of peak area versus concentration. 5.1.3. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be > 0.999.

5.2. Quantification of Sample: 5.2.1. Integrate the peak area of the this compound peak in the sample chromatogram. 5.2.2. Calculate the concentration of this compound in the prepared sample solution using the calibration curve equation. 5.2.3. Calculate the final concentration in the original sample by taking into account the initial sample weight and all dilution factors.

References

Application Notes and Protocols: Mass Spectrometry (MS) Fragmentation of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Dehydroxyindaconitine is a diterpenoid alkaloid found in plants of the Aconitum species. Like other aconitine-type alkaloids, it is of significant interest to researchers due to its potential pharmacological activities. Understanding its chemical structure and fragmentation behavior in mass spectrometry is crucial for its identification, characterization, and quantification in complex matrices such as plant extracts and biological samples. These application notes provide a detailed overview of the predicted mass spectrometry fragmentation pattern of this compound, along with comprehensive experimental protocols for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in positive ion electrospray ionization mass spectrometry (ESI-MS/MS) is predicted to follow the characteristic patterns observed for other C19-diterpenoid alkaloids. The fragmentation cascade is dominated by the successive neutral losses of its substituent groups.

The proposed fragmentation pathway for the protonated molecule of this compound ([M+H]⁺) is initiated by the loss of the acetyl group at the C8 position as acetic acid (CH₃COOH), a common and diagnostic fragmentation for many aconitine (B1665448) alkaloids.[1][2] This is typically followed by the sequential losses of methanol (B129727) (CH₃OH) from the methoxy (B1213986) groups, water (H₂O), and the benzoyl group at the C14 position as benzoic acid (C₆H₅COOH).[1][2][3] Further fragmentation can occur through the loss of carbon monoxide (CO).

Table 1: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossLost Moiety
614.33554.2960.04Acetic Acid (CH₃COOH)
554.29522.2632.03Methanol (CH₃OH)
522.26490.2332.03Methanol (CH₃OH)
490.23458.2032.03Methanol (CH₃OH)
554.29432.24122.05Benzoic Acid (C₆H₅COOH)
432.24400.2132.03Methanol (CH₃OH)
400.21368.1832.03Methanol (CH₃OH)
554.29536.2818.01Water (H₂O)
536.28414.23122.05Benzoic Acid (C₆H₅COOH)

Note: The exact m/z values may vary slightly depending on the mass spectrometer and calibration.

Experimental Protocols

The following protocols provide a general framework for the extraction and LC-MS/MS analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

Sample Preparation: Extraction from Plant Material

This protocol is suitable for the extraction of aconitine alkaloids from dried and powdered plant materials.

Materials:

  • Dried and powdered plant material (e.g., roots of Aconitum species)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh 1.0 g of the homogenized, dried plant powder into a 50 mL centrifuge tube.

  • Add 10 mL of 75% methanol containing 0.1% formic acid.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Ion Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.

Table 2: Example MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound614.3554.325100
This compound614.3432.235100

Note: Collision energies should be optimized for the specific instrument being used.

Visualizations

Fragmentation_Pathway M_H [M+H]⁺ m/z 614.3 Frag1 [M+H - C₂H₄O₂]⁺ m/z 554.3 M_H->Frag1 - CH₃COOH Frag2 [M+H - C₂H₄O₂ - CH₄O]⁺ m/z 522.3 Frag1->Frag2 - CH₃OH Frag3 [M+H - C₂H₄O₂ - C₇H₆O₂]⁺ m/z 432.2 Frag1->Frag3 - C₆H₅COOH Frag4 [M+H - C₂H₄O₂ - H₂O]⁺ m/z 536.3 Frag1->Frag4 - H₂O

Caption: Predicted MS/MS fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plant Material Extraction Solvent Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_Separation LC Separation Filtration->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_MS_Analysis MS/MS Analysis ESI->MS_MS_Analysis Identification Compound Identification MS_MS_Analysis->Identification Quantification Quantification Identification->Quantification

Caption: General experimental workflow for the analysis of this compound.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assay of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

13-Dehydroxyindaconitine is a naturally occurring diterpenoid alkaloid isolated from plants of the Aconitum genus.[1] Possessing a molecular formula of C₃₄H₄₇NO₉, this compound has garnered scientific interest for its potential therapeutic properties, including antioxidant activity.[1][2][3] Antioxidants are crucial for mitigating the detrimental effects of oxidative stress, a condition implicated in numerous pathological processes. By neutralizing reactive oxygen species (ROS), antioxidants can protect cells and tissues from damage.[4] The evaluation of the antioxidant potential of compounds like this compound is a critical step in the exploration of their therapeutic applications.

This document provides detailed protocols for a panel of common and robust in vitro assays to characterize the antioxidant activity of this compound. These assays, including the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, the Ferric Reducing Antioxidant Power (FRAP) Assay, and a Total Antioxidant Capacity (TAC) Assay, offer a comprehensive profile of the compound's antioxidant capabilities through different mechanisms.

Data Presentation

The following tables are templates for the presentation of quantitative data obtained from the antioxidant assays. They are designed for clear and easy comparison of the antioxidant activity of this compound against a standard antioxidant control, such as Trolox or Ascorbic Acid.

Table 1: DPPH Radical Scavenging Activity of this compound

SampleConcentration (µg/mL)% InhibitionIC₅₀ (µg/mL)
This compound10
25
50
100
200
Standard (e.g., Trolox) 1
2.5
5
10
20

Table 2: ABTS Radical Scavenging Activity of this compound

SampleConcentration (µg/mL)% InhibitionTrolox Equivalent Antioxidant Capacity (TEAC) (mM Trolox/mg sample)
This compound10
25
50
100
200
Standard (Trolox) 1
2.5
5
10
20

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

SampleConcentration (µg/mL)Absorbance at 593 nmFRAP Value (mM Fe(II)/g sample)
This compound10
25
50
100
200
Standard (FeSO₄) 100 µM
200 µM
400 µM
800 µM
1000 µM

Table 4: Total Antioxidant Capacity (TAC) of this compound

SampleConcentration (µg/mL)Absorbance at 570 nmTrolox Equivalents (µM)
This compound10
25
50
100
200
Standard (Trolox) 10 µM
20 µM
40 µM
60 µM
100 µM

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.[5][6] The reduction of the deep purple DPPH to a pale yellow hydrazine (B178648) is measured spectrophotometrically at 517 nm.[5][7]

Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control.

  • Assay Protocol:

    • To a 96-well microplate, add 100 µL of the various concentrations of this compound or the standard control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[5][7]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[7] The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard (100 µL) with DPPH Solution (100 µL) in 96-well plate DPPH_sol->Mix Sample_sol Prepare Serial Dilutions of This compound & Standard Sample_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Figure 1. Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[4] The blue-green ABTS•+ is reduced back to the colorless neutral form by the antioxidant, and the decrease in absorbance is measured at 734 nm.[8]

Materials and Reagents:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol (B145695)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 ratio) and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[4][6]

  • Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[4]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. From this, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the Trolox standard.

  • Assay Protocol:

    • To a 96-well microplate, add 20 µL of the various concentrations of this compound or the Trolox standard.

    • Add 180 µL of the ABTS•+ working solution to each well.[8]

    • For the blank, add 20 µL of the solvent instead of the sample.

    • Incubate the plate at room temperature for 30 minutes.[4]

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[8] The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

ABTS_Assay_Principle cluster_generation Radical Generation cluster_scavenging Radical Scavenging ABTS ABTS ABTS_rad ABTS•+ (Blue-Green Radical) ABTS->ABTS_rad Oxidation K2S2O8 Potassium Persulfate Antioxidant This compound (Antioxidant) ABTS_rad->Antioxidant ABTS_neutral ABTS (Colorless) ABTS_rad->ABTS_neutral Reduction Antioxidant->ABTS_neutral Donates e- or H•

Figure 2. Chemical Principle of the ABTS Radical Scavenging Assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[9][10] The reduction is monitored by the formation of a colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.[10]

Materials and Reagents:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).[11] Incubate the mixture at 37°C for 15 minutes.

  • Sample and Standard Preparation: Prepare a stock solution of this compound. From this, create a series of dilutions. Prepare a standard curve using various concentrations of FeSO₄ or Trolox.

  • Assay Protocol:

    • Add 10 µL of the sample or standard solutions to the wells of a 96-well plate.[10]

    • Add 190 µL of the pre-warmed FRAP reagent to each well.

    • For the blank, use 10 µL of the solvent.

    • Incubate the plate at 37°C for 30-60 minutes.[9]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as mM Fe(II) equivalents per gram of the sample.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix Sample/Standard (10 µL) with FRAP Reagent (190 µL) FRAP_reagent->Mix Sample_std Prepare Dilutions of This compound & FeSO4 Standard Sample_std->Mix Incubate Incubate at 37°C (30-60 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value (mM Fe(II) Equivalents) Measure->Calculate

Figure 3. Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Total Antioxidant Capacity (TAC) Assay

Principle: This assay measures the total antioxidant capacity of a sample, encompassing both small molecules and proteins.[12] One common method involves the reduction of Cu²⁺ to Cu⁺ by the antioxidant. The resulting Cu⁺ ion chelates with a colorimetric probe, producing a color change that can be measured spectrophotometrically at approximately 570 nm.[12] The antioxidant capacity is proportional to the absorbance.

Materials and Reagents:

  • This compound

  • Commercially available TAC assay kit (e.g., based on Cu²⁺ reduction)

  • Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare the reagents according to the manufacturer's instructions provided with the TAC assay kit. This typically involves preparing a Cu²⁺ working solution and a Trolox standard solution.

  • Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve with the provided Trolox standard.

  • Assay Protocol:

    • Add 10-20 µL of the sample or standard to the wells of a 96-well plate.

    • Add the Cu²⁺ working solution to all wells.

    • Incubate the plate at room temperature for 90 minutes, protected from light.[12]

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: The total antioxidant capacity is determined by comparing the absorbance of the sample to the Trolox standard curve and is expressed in Trolox equivalents.

TAC_Assay_Principle cluster_reduction Reduction cluster_detection Detection Cu2 Cu²⁺ (Copper II) Cu1 Cu⁺ (Copper I) Cu2->Cu1 Reduction Antioxidant This compound (Antioxidant) Antioxidant->Cu1 Donates e- Probe Colorimetric Probe Cu1->Probe Complex Colored Complex (Absorbance at 570 nm) Cu1->Complex Probe->Complex Chelation

Figure 4. Chemical Principle of the Total Antioxidant Capacity (TAC) Assay.

References

Application Notes and Protocols for the Synthesis of 13-Dehydroxyindaconitine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the synthesis of derivatives of 13-Dehydroxyindaconitine, a naturally occurring diterpenoid alkaloid. While specific synthetic protocols for this compound are not extensively reported, methods for the derivatization of the closely related and structurally similar aconitine (B1665448) alkaloids are well-documented. These methods, primarily focusing on hydrolysis and transesterification, can be adapted for the synthesis of this compound derivatives.

Introduction

This compound is a C19-diterpenoid alkaloid found in plants of the Aconitum genus. Like other aconitine-type alkaloids, it possesses a complex hexacyclic ring structure. The modification of this core structure can lead to the generation of novel compounds with potentially altered biological activities and toxicological profiles. The primary sites for derivatization on the aconitine scaffold, and by extension on this compound, are the ester functional groups, particularly at the C8 and C14 positions.

Synthetic Strategies

The two principal methods for modifying the ester functionalities of aconitine-type alkaloids are hydrolysis and transesterification. These reactions allow for the selective removal or replacement of the acetyl group at C8 and the benzoyl group at C14, leading to a variety of derivatives.

Hydrolysis of the Ester Groups

Hydrolysis of the ester bonds in aconitine-type alkaloids can be achieved under aqueous conditions, often with heating, to yield monoester and non-esterified derivatives. This process is analogous to the traditional processing of Aconitum roots to reduce their toxicity.[1][2]

a. Selective Hydrolysis to Monoester Derivatives (e.g., Benzoylaconine-type analogues)

Under controlled conditions, the acetyl group at the C8 position can be selectively hydrolyzed, leaving the benzoyl group at C14 intact. This results in the formation of a 14-benzoylaconine-type derivative.

b. Complete Hydrolysis to Amino Alcohol Derivatives (e.g., Aconine-type analogues)

More strenuous hydrolysis conditions, such as prolonged heating, can lead to the cleavage of both the C8-acetyl and C14-benzoyl groups, yielding the corresponding amino alcohol core.

Transesterification for the Synthesis of Lipo-alkaloids

Transesterification allows for the replacement of the C8-acetyl group with a variety of other acyl groups, including long-chain fatty acids to produce "lipo-alkaloids". These derivatives have garnered interest due to their potentially reduced toxicity and altered pharmacological properties.[3][4][5]

Experimental Protocols

The following protocols are based on established methods for the derivatization of aconitine and can be adapted for this compound. Researchers should note that reaction optimization may be necessary.

Protocol 1: Controlled Hydrolysis to a 14-Benzoyl-13-dehydroxyindaconine Analogue

Objective: To selectively hydrolyze the C8-acetyl group of this compound.

Materials:

  • This compound

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for reaction monitoring

  • Alumina (B75360) oxide for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, methanol)

  • NMR spectrometer and mass spectrometer for product characterization

Procedure:

  • Dissolve a known amount of this compound in deionized water in a round-bottom flask.

  • Heat the solution to reflux (approximately 100 °C) and maintain for 8-12 hours.

  • Monitor the reaction progress by HPLC-MS to observe the disappearance of the starting material and the formation of the mono-hydrolyzed product.[1][6]

  • Once the reaction is deemed complete (or has reached the desired conversion), cool the reaction mixture to room temperature.

  • Concentrate the aqueous solution under reduced pressure.

  • Purify the crude product by column chromatography on alumina oxide, eluting with a suitable solvent gradient (e.g., ethyl acetate/methanol).

  • Collect the fractions containing the desired product and concentrate under reduced pressure.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome: The major product is expected to be the 14-benzoyl-13-dehydroxyindaconine analogue, where the C8-acetyl group has been replaced by a hydroxyl group.

Protocol 2: Synthesis of a C8-Lipo-derivative via Transesterification

Objective: To replace the C8-acetyl group of this compound with a long-chain fatty acid residue.

Materials:

  • This compound

  • Selected fatty acid (e.g., oleic acid, linoleic acid)

  • Dimethylformamide (DMF)

  • Round-bottom flask with a nitrogen inlet

  • Oil bath

  • High-Performance Liquid Chromatography (HPLC) for purification

  • NMR spectrometer and mass spectrometer for product characterization

Procedure:

  • Dissolve this compound and a molar excess of the desired fatty acid in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Heat the reaction mixture in an oil bath at 80 °C for approximately 7 hours.[3][4] The reaction is maintained at this temperature due to the heat sensitivity of the products.[3][4]

  • Monitor the reaction by a suitable method (e.g., TLC or HPLC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the reaction mixture using preparative HPLC to isolate the desired lipo-alkaloid derivative.[3][4]

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of aconitine derivatives, which can be used as a reference for the synthesis of this compound derivatives.

Table 1: Reaction Conditions and Yields for the Synthesis of Aconitine Derivatives

Starting MaterialReaction TypeReagents and ConditionsProductYield (%)Reference
AconitineHydrolysisWater, reflux, 8-20 hBenzoylaconine-[1][6]
AconitineTransesterificationAliphatic diacids, DMF, 80 °C, 7 hMono-[O-(14-benzoylaconine-8-yl)]esters37-44[3][4]
AconitineTransesterificationAliphatic diacids, DMF, 80 °C, 7 hBis-[O-(14-benzoylaconine-8-yl)]esters18-25[3][4]

Table 2: Spectroscopic Data for Selected Aconitine Derivatives

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spectrum (m/z)Reference
Aconitine 1.04 (t, NCH₂CH₃), 3.25, 3.32 (s, OCH₃)13.3 (NCH₂CH₃), 49.1 (NCH₂CH₃), 56.1, 57.9, 59.2, 61.7 (OCH₃), 167.1 (C=O, benzoyl), 170.4 (C=O, acetyl)646 [M+H]⁺[7][8]
Benzoylaconine Signals for C8-acetyl group absent, hydroxyl proton signal appearsSignal for C8-acetyl carbonyl absent604 [M+H]⁺[6]
Aconine Signals for both C8-acetyl and C14-benzoyl groups absentSignals for both ester carbonyls absent500 [M+H]⁺[6]

Note: Specific chemical shifts will vary depending on the exact derivative and the solvent used.

Visualizations

Synthetic Pathways

The following diagram illustrates the general synthetic pathways for the derivatization of an aconitine-type alkaloid skeleton.

Synthesis_Pathways Aconitine_Core This compound (C8-Acetyl, C14-Benzoyl) Monoester 14-Benzoyl Analogue (C8-OH) Aconitine_Core->Monoester Controlled Hydrolysis Amino_Alcohol Di-hydroxy Analogue (C8-OH, C14-OH) Aconitine_Core->Amino_Alcohol Strong Hydrolysis Lipo_Alkaloid C8-Lipo-derivative Aconitine_Core->Lipo_Alkaloid Transesterification (Fatty Acid, DMF, 80°C) Monoester->Amino_Alcohol Further Hydrolysis

Caption: General synthetic routes for derivatization of the this compound core.

Experimental Workflow

The diagram below outlines the typical workflow for the synthesis and characterization of a this compound derivative.

Experimental_Workflow Start Start: this compound Reaction Synthetic Reaction (Hydrolysis or Transesterification) Start->Reaction Monitoring Reaction Monitoring (TLC, HPLC-MS) Reaction->Monitoring Monitoring->Reaction Continue reaction Purification Purification (Column Chromatography or Prep-HPLC) Monitoring->Purification Reaction complete Characterization Structure Characterization (NMR, Mass Spectrometry) Purification->Characterization End Final Derivative Characterization->End

Caption: A typical workflow for the synthesis and analysis of derivatives.

References

Application Notes and Protocols for 13-Dehydroxyindaconitine Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analysis of 13-Dehydroxyindaconitine using analytical standards and reference materials. The information is intended for use in research, quality control, and drug development. Given the high toxicity of Aconitum alkaloids, all handling and experimental procedures must be conducted in a controlled laboratory environment by trained personnel.

Introduction to this compound

This compound is a diterpenoid alkaloid found in plants of the Aconitum species, commonly known as monkshood or wolfsbane.[1] Structurally, it is part of the C19-norditerpenoid alkaloid family and is characterized by the absence of a hydroxyl group at the C-13 position.[1] Like other Aconitum alkaloids, it is a highly toxic compound and requires careful handling.[2][3] Analytical standards of this compound are essential for the accurate identification and quantification of this compound in plant materials, herbal preparations, and biological matrices. Commercial preparations of this compound reference standards typically have a purity of ≥98%.[1]

Chemical and Physical Properties

PropertyValue
Molecular Formula C₃₄H₄₇NO₉
Molecular Weight 613.74 g/mol
Appearance White to off-white powder
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4] Sparingly soluble in water.[2]
Origin Isolated from the roots of Aconitum kusnezoffii Reichb.[1][4]
Analytical Methodologies

The complex chemical nature of Aconitum species necessitates robust analytical methods for the separation, identification, and quantification of individual alkaloids. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are powerful techniques for the analysis of this compound.

Application Note 1: Quantification of this compound by HPLC-DAD

This method provides a protocol for the quantitative analysis of this compound in a sample matrix using HPLC with DAD detection.

Experimental Protocol

a) Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Plant Material: Extract a known weight of powdered plant material with methanol using sonication or reflux. Filter the extract and dilute it with methanol to a suitable concentration.

    • Herbal Preparations: Dissolve or extract the preparation in methanol, followed by filtration and dilution.

    • A solid-phase extraction (SPE) cleanup step may be necessary for complex matrices to remove interfering substances.

b) HPLC-DAD Instrumentation and Conditions

ParameterRecommended Conditions
Instrument HPLC system with a Diode Array Detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with: A) 0.1% Formic acid in Water B) Acetonitrile
Gradient Program 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 235 nm

c) Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][6][7][8]

Application Note 2: Sensitive Quantification by UPLC-MS/MS

This method provides a highly sensitive and selective protocol for the quantification of this compound, particularly for samples with low concentrations or complex matrices.

Experimental Protocol

a) Standard and Sample Preparation

Follow the same procedure as for the HPLC-DAD method, but prepare working standard solutions in a lower concentration range (e.g., 1 ng/mL to 100 ng/mL).

b) UPLC-MS/MS Instrumentation and Conditions

ParameterRecommended Conditions
Instrument UPLC system coupled to a triple quadrupole mass spectrometer
Column C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase Gradient elution with: A) 0.1% Formic acid in Water B) Acetonitrile
Gradient Program 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-9 min, 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Detection Multiple Reaction Monitoring (MRM)

c) Mass Spectrometry Parameters (Example)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound614.3554.34025
(Internal Standard)[Value][Value][Value][Value]

Note: These are example values and must be optimized for the specific instrument used.

d) Data Analysis and Quantification

  • Optimize the MRM transitions for this compound by infusing a standard solution into the mass spectrometer.

  • Use an internal standard for improved accuracy and precision.

  • Construct a calibration curve and quantify the analyte in the same manner as the HPLC-DAD method.

Application Note 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

Experimental Protocol
  • Sample Preparation: Dissolve an accurately weighed amount of the this compound analytical standard in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Other experiments like COSY, HSQC, and HMBC can provide further structural information.

Example NMR Data (¹³C NMR in CDCl₃, δ in ppm)

Carbon Assignment (Example)Chemical Shift (ppm) (Representative)
C=O (ester)~170-175
C (aromatic)~125-135
C-O~70-90
C-N~50-60
CH₃~15-25

Note: These are representative chemical shift ranges. Actual values may vary based on the specific structure and experimental conditions.

Visualizations

Analytical Workflow for this compound

G Figure 1: General Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Processing & Reporting a Sample Collection (e.g., Plant Material) b Extraction (e.g., Methanol) a->b c Filtration / Cleanup (e.g., SPE) b->c d HPLC-DAD or UPLC-MS/MS Analysis c->d e Peak Identification & Integration d->e f Quantification using Calibration Curve e->f g Final Report f->g

Caption: General Analytical Workflow for this compound.

Method Selection Logic

G Figure 2: Method Selection Logic node_a UPLC-MS/MS q2 Structural Confirmation? node_a->q2 node_b HPLC-DAD node_b->q2 node_c NMR Spectroscopy start Analytical Goal q1 High Sensitivity Required? start->q1 q1->node_a Yes q1->node_b No q2->node_c Yes

Caption: Logic for selecting the appropriate analytical method.

Safety and Handling

DANGER: Aconitum alkaloids are highly toxic and can be fatal if swallowed or absorbed through the skin. [3][9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid generating dust.

  • Storage: Store in a cool, dry, and dark place, tightly sealed, and in a locked cabinet.

  • Disposal: Dispose of waste according to institutional and local regulations for hazardous materials.

  • First Aid:

    • Skin Contact: Immediately wash with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Seek immediate medical attention. Do not induce vomiting.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

Always consult the Safety Data Sheet (SDS) for the specific analytical standard before use.[3][10]

Disclaimer: The experimental protocols and data provided in these application notes are for guidance and illustrative purposes only. It is essential to develop and validate analytical methods for the specific instrumentation and matrices used in your laboratory. Always adhere to all applicable safety regulations.

References

Techniques for Quantifying 13-Dehydroxyindaconitine in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 13-Dehydroxyindaconitine in biological samples. The methodologies described are based on established analytical techniques for analogous compounds, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method ideal for complex biological matrices.

Introduction

This compound is a naturally occurring diterpenoid alkaloid found in plants of the Aconitum genus.[1] With a molecular formula of C₃₄H₄₇NO₉ and a molecular weight of 613.74 g/mol , its biological activities, including antioxidant properties, are of increasing interest to the scientific community.[1][2][3] Accurate and precise quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies in drug development.

Overview of Analytical Techniques

The quantification of aconitine (B1665448) alkaloids in biological samples is typically achieved using chromatographic methods coupled with sensitive detection techniques. LC-MS/MS is the gold standard due to its high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte in complex mixtures.[4][5][6][7][8] High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) can also be employed, though it may have higher limits of detection compared to LC-MS/MS.[9][10][11]

Experimental Protocols

The following protocols are provided as a comprehensive guide for the quantification of this compound. These are generalized methods and may require optimization for specific laboratory instrumentation and biological matrices.

LC-MS/MS Method for Quantification in Human Plasma

This protocol details a robust method for the extraction and quantification of this compound from human plasma.

3.1.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): A structurally similar compound not present in the sample, for example, Mesaconitine or a stable isotope-labeled this compound.

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (B129727) (MeOH), HPLC or LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium (B1175870) formate

  • Water, deionized, 18 MΩ·cm or higher purity

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

3.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm)

3.1.3. Sample Preparation: Solid Phase Extraction (SPE)

  • Pre-condition the SPE cartridge: Sequentially wash the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of plasma, add 20 µL of the internal standard working solution and 200 µL of 0.1% formic acid in water. Vortex for 30 seconds. Load the entire mixture onto the pre-conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3.1.4. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3.1.5. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): [M+H]⁺ for this compound (614.7)

  • Product Ions (m/z): To be determined by direct infusion of the reference standard. Likely fragments would involve the loss of acetic acid and the benzoyl group.

  • Collision Energy and other MS parameters: Optimize for the specific instrument to achieve maximum signal intensity.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound into drug-free plasma and processing them alongside the samples. The concentration range should encompass the expected sample concentrations. A typical range for related aconitine alkaloids is 0.1 to 100 ng/mL.[4][8][12]

  • Quantification: The concentration of this compound in the unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the linear regression of the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound, based on published data for similar aconitine alkaloids.[4][5][6][8][11][13]

ParameterExpected ValueBiological MatrixReference Analytes
Linearity Range 0.1 - 100 ng/mLPlasma, Blood, UrineAconitine, Mesaconitine, Hypaconitine
Correlation Coefficient (r²) > 0.995Plasma, Blood, UrineAconitine, Mesaconitine, Hypaconitine
Lower Limit of Quantification (LLOQ) 0.1 - 0.5 ng/mLPlasma, BloodYunaconitine (B1683533), Crassicauline A, Aconitine
Limit of Detection (LOD) 0.02 - 0.1 ng/mLPlasma, BloodYunaconitine, Crassicauline A, Aconitine
Accuracy (% Bias) Within ±15%Plasma, BloodAconitine, Jesaconitine
Precision (%RSD) < 15%Plasma, BloodAconitine, Jesaconitine
Recovery 75 - 90%Plasma, Blood, UrineYunaconitine, Crassicauline A, Aconitine
Matrix Effect 85 - 115%Plasma, BloodYunaconitine, Crassicauline A

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extraction Solid Phase Extraction (SPE) add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Quantification Workflow Diagram
Potential Metabolic Pathway

While the specific signaling pathways of this compound are not well-defined, it is known to be an alkaloid derived from Aconitum species. The general metabolic fate of related aconitine alkaloids involves hydrolysis. The following diagram illustrates a hypothetical metabolic pathway.

metabolic_pathway parent This compound hydrolysis1 Hydrolysis (Esterase) parent->hydrolysis1 metabolite1 Monoester Metabolite hydrolysis1->metabolite1 hydrolysis2 Further Hydrolysis metabolite1->hydrolysis2 metabolite2 Aminoalcohol Core hydrolysis2->metabolite2 excretion Excretion metabolite2->excretion

Hypothetical Metabolic Pathway

References

Troubleshooting & Optimization

Improving the yield of 13-Dehydroxyindaconitine extraction from Aconitum.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Aconitum Alkaloid Extraction Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working on the extraction and purification of 13-Dehydroxyindaconitine and other diterpenoid alkaloids from Aconitum species. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your extraction yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and other diterpenoid alkaloids from Aconitum.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Cell Lysis: The plant cell walls are not sufficiently broken down to release the alkaloids. 2. Suboptimal Solvent Selection: The solvent used may not have the appropriate polarity to efficiently dissolve this compound. 3. Incorrect pH: Diterpenoid alkaloids exist as salts within the plant material. Extraction under neutral or acidic conditions can result in poor yield. 4. Insufficient Extraction Time or Temperature: The extraction conditions may not be adequate for complete diffusion of the alkaloids into the solvent. 5. Degradation of the Target Compound: Prolonged exposure to high temperatures or harsh pH conditions can lead to the degradation of this compound.[1]1. Enhance Pre-treatment: Ensure the plant material is finely powdered to increase the surface area for solvent penetration. Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve cell wall disruption.[1] 2. Optimize Solvent System: Methanol (B129727) and ethanol (B145695) are commonly used for extracting diterpenoid alkaloids.[2] Experiment with different concentrations of aqueous alcohol solutions (e.g., 70-90%) to find the optimal polarity. 3. Alkalinize the Plant Material: Pre-treat the powdered Aconitum with an alkaline solution (e.g., ammonia (B1221849), sodium carbonate) to convert the alkaloid salts into their free base form, which is more soluble in organic solvents.[3] 4. Optimize Extraction Parameters: Systematically vary the extraction time and temperature to find the optimal conditions for maximizing yield without causing degradation. For methods like UAE and MAE, optimize power and frequency settings. 5. Monitor for Degradation: Use HPLC to analyze extracts at different time points to check for the appearance of degradation products. Keep extraction times and temperatures to the minimum necessary for efficient extraction.
Poor Purity of Crude Extract 1. Co-extraction of Impurities: The chosen solvent system may be extracting a wide range of other plant metabolites (e.g., pigments, lipids, glycosides) along with the alkaloids. 2. Inadequate Filtration: Fine plant particles may not be completely removed from the extract.1. Employ a Multi-Step Extraction: Perform an initial extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before proceeding with the main alkaloid extraction. 2. Refine Filtration Technique: Use a finer filter paper or a combination of filtration methods (e.g., vacuum filtration followed by centrifugation) to ensure complete removal of particulate matter. 3. Utilize Solid-Phase Extraction (SPE): SPE can be used for initial cleanup of the crude extract to remove major classes of interfering compounds before further purification.[3]
Difficulty in Isolating this compound 1. Co-elution with Structurally Similar Alkaloids: Aconitum species contain a complex mixture of structurally related diterpenoid alkaloids, which can be challenging to separate.[4][5] 2. Inappropriate Chromatographic Conditions: The stationary phase, mobile phase, or gradient program may not be suitable for resolving this compound from other compounds.1. Optimize Chromatographic Separation: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions. A gradient elution is often necessary for separating complex mixtures of alkaloids.[6][7] 2. Consider Alternative Purification Techniques: Techniques like pH-zone-refining counter-current chromatography have been shown to be effective for the preparative separation of Aconitum alkaloids.[7] 3. Use a Combination of Chromatographic Methods: A multi-step purification protocol involving different chromatographic techniques (e.g., column chromatography followed by preparative HPLC) may be required to achieve high purity.
Inconsistent Extraction Yields 1. Variability in Plant Material: The concentration of this compound can vary significantly between different batches of Aconitum due to genetic factors, growing conditions, and harvest time. 2. Inconsistent Extraction Procedure: Minor variations in the experimental parameters can lead to significant differences in yield.1. Standardize Plant Material: If possible, use plant material from a single, well-characterized source. Ensure consistent drying and grinding procedures. 2. Maintain Strict Protocol Adherence: Carefully control all extraction parameters, including solvent-to-solid ratio, temperature, time, and agitation speed, to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: Which Aconitum species is the best source for this compound?

This compound has been isolated from the roots of Aconitum kusnezoffii Reichb.[2][5] The concentration of specific alkaloids can vary between species and even within the same species due to environmental and genetic factors. It is advisable to perform a preliminary analysis of your plant material to determine the content of the target compound.

Q2: What is the most effective method for extracting this compound?

Modern extraction techniques generally offer higher yields and shorter extraction times compared to conventional methods.

  • Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are efficient methods that can significantly reduce extraction time and solvent consumption while improving yield.[1]

  • Pulsed Electric Field (PEF) Extraction has shown high efficiency for extracting diterpenoid alkaloids from Aconitum, with very short extraction times.[8]

  • Supercritical Fluid Extraction (SFE) with CO2 is a green technology that can also be used, often requiring an alkaline pre-treatment of the plant material to improve the extraction of alkaloids.

The choice of method will depend on the available equipment, scalability, and desired purity of the final extract.

Q3: How does pH affect the extraction of this compound?

Diterpenoid alkaloids, including this compound, are basic compounds that typically exist as salts in the plant. To improve their solubility in organic solvents, it is crucial to convert them to their free base form. This is achieved by pre-treating the plant material with a mild alkaline solution (e.g., aqueous ammonia, sodium carbonate) to raise the pH. This step is critical for achieving a high extraction yield.[3]

Q4: What are the best solvents for extracting this compound?

Methanol and ethanol are the most commonly used solvents for the extraction of diterpenoid alkaloids from Aconitum.[2] Aqueous solutions of these alcohols (e.g., 70-90%) are often more effective than the absolute alcohols. The optimal solvent composition should be determined experimentally.

Q5: How can I purify the crude extract to obtain high-purity this compound?

A multi-step purification process is typically required.

  • Liquid-Liquid Extraction: The crude extract can be dissolved in an acidic aqueous solution and then washed with a non-polar solvent to remove neutral and weakly basic impurities. The aqueous layer is then made alkaline, and the free base alkaloids are extracted into an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).

  • Column Chromatography: The concentrated organic extract is then subjected to column chromatography over silica (B1680970) gel or alumina. A gradient elution with a solvent system such as hexane-ethyl acetate or chloroform-methanol is commonly used to separate the alkaloids based on their polarity.[6]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining very high purity, a final purification step using preparative HPLC with a C18 column is often necessary.[6]

  • Counter-Current Chromatography (CCC): Techniques like pH-zone-refining CCC are also highly effective for the preparative separation of Aconitum alkaloids.[7]

Q6: How can I quantify the amount of this compound in my extracts?

High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the standard method for the quantification of diterpenoid alkaloids.[3][6] A validated HPLC method with a suitable reference standard of this compound is required for accurate quantification.

Data Presentation

The following table summarizes representative yields for diterpenoid alkaloids from Aconitum using various extraction methods. Please note that these are generalized values, and the actual yield of this compound will depend on the specific plant material and optimized conditions.

Extraction Method Typical Solvent Extraction Time Relative Yield of Total Diterpenoid Alkaloids Reference
Maceration 70% Ethanol24-72 hoursLow to ModerateGeneral Knowledge
Heat Reflux Extraction 80% Methanol2-4 hoursModerate to HighGeneral Knowledge
Ultrasound-Assisted Extraction (UAE) 70% Ethanol30-60 minutesHigh[1]
Microwave-Assisted Extraction (MAE) 75% Ethanol10-30 minutesHigh[1]
Pulsed Electric Field (PEF) Extraction 90% Ethanol< 1 minuteVery High[8]
Supercritical Fluid Extraction (SFE) Supercritical CO2 with ethanol as co-solvent1-2 hoursModerate to HighGeneral Knowledge

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general procedure for the UAE of diterpenoid alkaloids from Aconitum. Optimization of specific parameters is recommended.

  • Preparation of Plant Material:

    • Dry the roots of Aconitum kusnezoffii at 40-50°C until a constant weight is achieved.

    • Grind the dried roots into a fine powder (40-60 mesh).

  • Alkalinization:

    • To 10 g of the powdered plant material, add 10 mL of 10% aqueous ammonia solution.

    • Mix thoroughly and allow the mixture to stand for 1 hour at room temperature.

  • Extraction:

    • Transfer the alkalinized plant material to an extraction vessel.

    • Add 100 mL of 80% methanol.

    • Place the vessel in an ultrasonic bath.

    • Perform the extraction under the following conditions:

      • Ultrasonic Power: 250 W

      • Frequency: 40 kHz

      • Temperature: 45°C

      • Time: 45 minutes

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the residue with an additional 20 mL of 80% methanol.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Column Chromatography Purification of Crude Extract

This protocol outlines a general procedure for the initial purification of the crude extract.

  • Preparation of the Column:

    • Use a glass column packed with silica gel (100-200 mesh) as the stationary phase. The amount of silica gel should be 30-50 times the weight of the crude extract.

    • Equilibrate the column with the starting mobile phase (e.g., 100% chloroform).

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the starting mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a step-wise or linear gradient of increasing polarity. A common solvent system is a mixture of chloroform (B151607) and methanol.

    • Start with 100% chloroform and gradually increase the percentage of methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v).

  • Fraction Collection and Analysis:

    • Collect fractions of a fixed volume.

    • Analyze the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Pool the fractions containing the compound of interest and concentrate them to yield a purified fraction.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction Stage cluster_purification Purification Stage plant_material Aconitum Plant Material (Dried, Powdered) alkalinization Alkalinization (e.g., with NH3·H2O) plant_material->alkalinization extraction Extraction (e.g., UAE with 80% Methanol) alkalinization->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Diterpenoid Alkaloid Extract concentration1->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection & Analysis (TLC/HPLC) column_chromatography->fraction_collection concentration2 Concentration of Pure Fractions fraction_collection->concentration2 prep_hplc Preparative HPLC (Optional, for high purity) concentration2->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Incomplete Cell Lysis start->cause1 cause2 Suboptimal Solvent start->cause2 cause3 Incorrect pH start->cause3 cause4 Degradation start->cause4 solution1 Enhance Pre-treatment (e.g., UAE, MAE) cause1->solution1 solution2 Optimize Solvent System cause2->solution2 solution3 Alkalinize Plant Material cause3->solution3 solution4 Optimize Time/Temp, Monitor Degradation cause4->solution4 end end solution1->end Improved Yield solution2->end solution3->end solution4->end

Caption: Troubleshooting logic for addressing low extraction yield.

References

Technical Support Center: Overcoming Solubility Challenges of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the solubility limitations of 13-Dehydroxyindaconitine in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in the successful design and execution of experiments involving this diterpenoid alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: In which solvents is this compound likely to be more soluble?

A2: Based on its chemical structure as a diterpenoid alkaloid and information on related compounds, this compound is expected to be more soluble in organic solvents.[1] Common organic solvents suitable for dissolving aconitine-type alkaloids include:

For in vitro biological assays, DMSO is a common choice for creating a stock solution, which is then diluted into the aqueous assay medium. However, it is crucial to be mindful of the final DMSO concentration, as it can affect experimental outcomes.[3]

Q3: Can pH be adjusted to improve the solubility of this compound?

A3: Yes, pH modification can be an effective strategy. Alkaloids are basic compounds and their solubility in water can often be increased by acidification.[2] By preparing an acidic aqueous solution (e.g., using tartaric acid or hydrochloric acid), the amine functional group in the this compound molecule can be protonated, forming a more soluble salt.

Q4: Are there any other common techniques to enhance the solubility of compounds like this compound?

A4: Absolutely. Several formulation strategies are employed to improve the solubility of poorly soluble drugs and natural products. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) can significantly increase the solubility of hydrophobic compounds.

  • Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of guest molecules like this compound.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate and apparent solubility.

  • Nanoparticle Formation: Reducing the particle size to the nanometer range (nanosuspensions) increases the surface area-to-volume ratio, leading to enhanced dissolution.

Troubleshooting Guide: Preparing Aqueous Solutions of this compound

This guide provides a step-by-step approach to overcoming common solubility issues encountered during experimental work with this compound.

Initial Solubility Assessment

Before proceeding with more complex methods, it is essential to determine a baseline solubility in your desired aqueous medium.

Problem: this compound is not dissolving in my aqueous buffer (e.g., PBS).

Troubleshooting Workflow:

G start Start: Undissolved This compound in aqueous buffer stock_solution Prepare a concentrated stock solution in an organic solvent (e.g., DMSO). start->stock_solution dilute Serially dilute the stock solution into the aqueous buffer to the desired final concentration. stock_solution->dilute observe Observe for precipitation at each dilution step. dilute->observe success Success: Compound is in solution at the desired concentration. observe->success No Precipitation precipitation Precipitation occurs. observe->precipitation Precipitation lower_concentration Use a lower final concentration. precipitation->lower_concentration alternative_methods Proceed to alternative solubilization methods. precipitation->alternative_methods lower_concentration->dilute

Caption: Workflow for initial solubility testing.

Advanced Solubilization Techniques

If direct dilution from an organic stock is not feasible due to precipitation at the desired concentration, consider the following methods.

Method 1: pH Adjustment

Problem: My final concentration of this compound is too high to be solubilized by simple dilution of a DMSO stock.

Logical Decision Flow for pH Adjustment:

G start Start: Need for higher aqueous concentration check_stability Is the compound stable at low pH? start->check_stability prepare_acidic_buffer Prepare an acidic buffer (e.g., pH 4-5). check_stability->prepare_acidic_buffer Yes not_stable Consider alternative methods (e.g., co-solvency, complexation). check_stability->not_stable No/Unknown dissolve Attempt to dissolve This compound directly in the acidic buffer. prepare_acidic_buffer->dissolve observe Observe for dissolution. dissolve->observe success Success: Compound dissolved. observe->success Dissolved failure Failure: Compound remains insoluble. observe->failure Not Dissolved

Caption: Decision process for using pH adjustment.

Method 2: Co-solvency

Problem: The compound is sensitive to low pH, or pH adjustment alone is insufficient.

Experimental Workflow for Co-solvency:

G start Start: Prepare stock of This compound in a water-miscible co-solvent (e.g., Ethanol). prepare_cosolvent_buffer Prepare a series of aqueous buffers containing varying percentages of the co-solvent (e.g., 5%, 10%, 20% Ethanol). start->prepare_cosolvent_buffer add_stock Add the stock solution to each co-solvent buffer to achieve the desired final concentration. prepare_cosolvent_buffer->add_stock determine_solubility Determine the minimum co-solvent percentage that maintains solubility. add_stock->determine_solubility validate_assay Validate that the required co-solvent concentration does not interfere with the experimental assay. determine_solubility->validate_assay end End: Use the optimized co-solvent system. validate_assay->end

Caption: Workflow for developing a co-solvent system.

Data Summary

The following table summarizes the solubility characteristics of the related compound, aconitine (B1665448), which can be used as a proxy to guide initial experimental design for this compound.

Solvent SystemReported Solubility of AconitineExpected Applicability for this compoundReference
Water (neutral pH)~ 0.3 mg/mLLow[1]
Acidified WaterIncreased solubilityHigh[2]
Ethanol35 mg/mLHigh[1]
ChloroformSolubleHigh[1]
Diethyl EtherSolubleHigh[1]
DMSOSolubleHigh[4]

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), anhydrous grade

    • Calibrated analytical balance

    • Microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 613.74 g/mol .

    • Accurately weigh the calculated amount of the compound and place it into a microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement using pH Adjustment

  • Materials:

    • This compound (powder)

    • 0.1 M Hydrochloric Acid (HCl) or 0.1 M Tartaric Acid

    • Aqueous buffer (e.g., deionized water)

    • pH meter

  • Procedure:

    • Prepare a dilute acidic solution by adding a small amount of 0.1 M HCl or tartaric acid to your aqueous buffer. Aim for an initial pH of around 4.0.

    • Add the powdered this compound to the acidic buffer while stirring.

    • Monitor the dissolution. If the compound does not fully dissolve, the pH can be further lowered incrementally.

    • Once dissolved, the pH of the solution can be carefully adjusted upwards with a dilute base if the experimental protocol requires a less acidic environment. Be cautious, as increasing the pH may cause the compound to precipitate out of solution. It is crucial to determine the pH at which precipitation occurs.

Protocol 3: Co-solvency Method with Ethanol

  • Materials:

    • This compound (powder)

    • Ethanol (200 proof, absolute)

    • Aqueous buffer (e.g., PBS)

    • Vortex mixer

  • Procedure:

    • Prepare a concentrated stock solution of this compound in absolute ethanol (e.g., 20 mg/mL).

    • Prepare a series of co-solvent buffers by mixing ethanol and your aqueous buffer in different ratios (e.g., 5:95, 10:90, 20:80 v/v).

    • Add a small volume of the ethanolic stock solution to each co-solvent buffer to achieve the desired final concentration of this compound.

    • Visually inspect for any precipitation. The lowest percentage of ethanol that keeps the compound in solution is the optimal co-solvent mixture for that concentration.

    • Important: Always run a vehicle control in your experiments using the same final concentration of the co-solvent to account for any effects of the solvent on the biological system.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 13-Dehydroxyindaconitine and its related alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound?

A1: A common starting point for the analysis of aconitine-type alkaloids, including this compound, is reversed-phase HPLC (RP-HPLC) using a C18 column.[1][2] The mobile phase typically consists of a mixture of acetonitrile (B52724) and a buffered aqueous solution.[1][2] A gradient elution is often preferred to achieve good separation of these structurally similar compounds.[1][3] Detection is commonly performed using a UV detector at around 240 nm.[1]

Q2: How does pH of the mobile phase affect the separation of these alkaloids?

A2: The pH of the mobile phase can significantly impact the retention and peak shape of alkaloids. Since alkaloids are basic compounds, a slightly alkaline mobile phase (pH above 9) can improve peak shape and resolution by suppressing the ionization of the analytes.[4] For instance, one study found that all peaks of six aconite alkaloids were well-separated at a pH above 9.95, with the optimal pH being around 10.0 ± 0.2.[4] Conversely, acidic mobile phases with modifiers like phosphoric acid and triethylamine (B128534) (adjusted to a low pH, e.g., 3.0) have also been successfully used.[3] It is crucial to experiment with pH to find the optimal condition for your specific separation.

Q3: What role do mobile phase modifiers like triethylamine or ammonium (B1175870) bicarbonate play?

A3: Mobile phase modifiers are crucial for improving peak shape and resolution. Triethylamine is often added to the mobile phase to act as a silanol-masking agent. It competes with the basic alkaloids for active sites on the silica-based stationary phase, reducing peak tailing.[3] Ammonium bicarbonate buffer can also be used to control the pH and improve the separation of Aconitum alkaloids.[1][2] The concentration of these modifiers needs to be optimized; for example, a study on aconitine (B1665448), mesaconitine, and hypaconitine (B608023) found that the best separation was achieved with less than 30 mM triethylamine phosphate (B84403) buffer.[5]

Q4: What are the common challenges in separating this compound from its related alkaloids?

A4: The primary challenge is the structural similarity of these diterpenoid alkaloids, which often results in co-elution or poor resolution. Other challenges include peak tailing due to the basic nature of the alkaloids interacting with the stationary phase, and the low UV absorbance of some of these compounds, which can affect detection sensitivity.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of this compound and related alkaloids.

Problem 1: Poor Resolution or Co-elution of Peaks

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Composition Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer.
Incorrect pH of the Mobile Phase Experiment with the mobile phase pH. For basic alkaloids, a pH of 3 or a pH in the range of 9-10 can be effective.[3][4] Use a pH meter to ensure accuracy.
Suboptimal Column Temperature Increasing the column temperature can decrease the mobile phase viscosity and improve separation efficiency.[7] Try optimizing the temperature in the range of 25-40°C.
Inadequate Column Chemistry While C18 is a good starting point, consider trying a different stationary phase, such as a phenyl-hexyl or a base-deactivated column, which can offer different selectivity for alkaloids.
Flow Rate is Too High A lower flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution.[7]
Problem 2: Peak Tailing

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Stationary Phase Add a competing base, such as triethylamine (0.1-0.5%), to the mobile phase to mask the active silanol (B1196071) groups on the stationary phase.[3][5]
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase to suppress the ionization of the alkaloids. A higher pH (e.g., >9) often yields more symmetrical peaks.[4]
Column Overload Reduce the injection volume or the concentration of the sample.
Column Degradation Use a guard column to protect the analytical column. If the column is old, replace it.
Problem 3: Low Detector Response or Poor Sensitivity

Possible Causes & Solutions:

CauseRecommended Solution
Low UV Absorbance of the Analyte While many aconitine alkaloids can be detected around 240 nm, optimizing the detection wavelength is crucial.[1] If sensitivity is still low, consider using a more sensitive detector like a mass spectrometer (MS).[5]
Inappropriate Mobile Phase for Detection Some mobile phase additives can have high UV absorbance at the detection wavelength. Ensure your mobile phase is transparent at the chosen wavelength.
Sample Degradation Ensure proper storage of samples and standards to prevent degradation. A study noted that aconite samples should be stored at low temperatures.[4]

Experimental Protocols

General Protocol for HPLC Method Development

This protocol provides a general workflow for developing and optimizing the separation of this compound and related alkaloids.

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a buffer solution. Examples include:

      • 0.1% phosphoric acid and 0.1% triethylamine, adjusted to pH 3.0 with triethylamine.[3]

      • Ammonium bicarbonate buffer.[1]

    • Organic Phase (B): Acetonitrile.

  • Initial Gradient Elution:

    • Flow rate: 1.0 mL/min.

    • Detection wavelength: 240 nm.[1]

    • Column Temperature: 30°C.

    • A typical starting gradient could be: 10-40% B over 30 minutes.

  • Optimization:

    • Gradient: Adjust the slope of the gradient to improve the separation of critical pairs.

    • pH: Evaluate the effect of mobile phase pH on retention time and peak shape.

    • Temperature: Assess the impact of column temperature on resolution.

    • Mobile Phase Additives: Optimize the concentration of additives like triethylamine.

  • Method Validation: Once an optimal method is developed, validate it for parameters such as linearity, precision, accuracy, and robustness.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in HPLC optimization.

HPLC_Optimization_Workflow start Start: Define Separation Goal col_select Select Column (e.g., C18) start->col_select mp_prep Prepare Mobile Phase (Aqueous Buffer & Organic Solvent) col_select->mp_prep initial_run Perform Initial Gradient Run mp_prep->initial_run eval Evaluate Chromatogram (Resolution, Peak Shape) initial_run->eval optimize Optimize Parameters eval->optimize Suboptimal? validate Validate Method eval->validate Optimal? optimize->initial_run Re-run end_run Routine Analysis validate->end_run

Caption: Workflow for HPLC method optimization.

Troubleshooting_Tree problem Problem Identified poor_res Poor Resolution problem->poor_res peak_tail Peak Tailing problem->peak_tail low_sens Low Sensitivity problem->low_sens sol_res1 Adjust Gradient poor_res->sol_res1 sol_res2 Optimize pH poor_res->sol_res2 sol_res3 Change Temperature poor_res->sol_res3 sol_tail1 Add Triethylamine peak_tail->sol_tail1 sol_tail2 Increase pH peak_tail->sol_tail2 sol_tail3 Reduce Sample Load peak_tail->sol_tail3 sol_sens1 Optimize Wavelength low_sens->sol_sens1 sol_sens2 Use Mass Spec Detector low_sens->sol_sens2

Caption: Troubleshooting decision tree for common HPLC issues.

References

Preventing degradation of 13-Dehydroxyindaconitine during storage and experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 13-Dehydroxyindaconitine to prevent its degradation. The following information is based on established knowledge of diterpenoid alkaloid chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary degradation pathway for this compound, a diester-diterpenoid alkaloid, is hydrolysis. This chemical process involves the cleavage of the ester groups at the C8 and C14 positions of the molecule, leading to the formation of less complex and often less active or toxic derivatives such as monoester and non-ester alkaloids.[1][2][3][4] Pyrolysis, or decomposition at high temperatures, is another potential degradation pathway.[5]

Q2: How does pH affect the stability of this compound in solution?

A2: The stability of this compound is highly dependent on the pH of the solution.[5] Generally, Aconitum alkaloids are susceptible to hydrolysis in aqueous solutions across a range of pH values. Alkaline conditions (e.g., pH 10.0) can significantly accelerate the hydrolysis of the ester linkages, leading to the formation of hydrolysates.[5] Acidic conditions can also promote degradation. For optimal stability in solution, it is recommended to use buffers in the neutral pH range and to prepare solutions fresh for each experiment.

Q3: What are the recommended long-term and short-term storage conditions for this compound?

A3: For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from moisture.[6][7] For short-term storage, such as during the course of an experiment, the compound should be kept at 4°C. It is crucial to minimize exposure to ambient temperatures and humidity.

Q4: Can the choice of solvent impact the stability of this compound?

A4: Yes, the choice of solvent can significantly influence the stability and degradation pathways of this compound.[5][8][9][10] For instance, storage in methanol (B129727) can lead to the formation of methoxy-substituted derivatives.[5] It is advisable to use aprotic solvents when possible if the experimental design allows. If aqueous solutions are necessary, they should be prepared fresh and used promptly.

Q5: Are there any other factors I should be aware of that could cause degradation?

A5: Besides pH, temperature, and solvent, exposure to light can also lead to the degradation of alkaloids. Therefore, it is recommended to store this compound, both in solid form and in solution, protected from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent experimental results. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored at -20°C in a desiccated environment. 2. Prepare Fresh Solutions: Prepare solutions immediately before use. Avoid storing stock solutions in aqueous buffers for extended periods. 3. Control pH: If using aqueous solutions, maintain a neutral pH and consider using a non-nucleophilic buffer. 4. Protect from Light: Use amber vials or cover containers to shield from light.
Appearance of unexpected peaks in chromatography (e.g., HPLC, LC-MS). Presence of degradation products.1. Analyze Degradation Products: Use techniques like HPLC-MS/MS to identify the structures of the degradation products. Common degradation products of related alkaloids include benzoylaconine (B606023) and aconine.[1][2] 2. Review Experimental Protocol: Identify potential steps where degradation may have occurred (e.g., high temperature, extreme pH, prolonged exposure to certain solvents). 3. Perform a Forced Degradation Study: To confirm the identity of degradation peaks, intentionally degrade a small sample of this compound under acidic, basic, oxidative, and photolytic conditions to see if the resulting peaks match the unexpected ones in your experimental samples.[11][12][13][14]
Precipitate formation in stock solutions. Poor solubility or degradation leading to less soluble products.1. Check Solvent Compatibility: Ensure this compound is fully soluble in the chosen solvent at the desired concentration. 2. Filter Solution: If a precipitate is observed, it may be a degradation product. The solution can be filtered before use, but this may alter the effective concentration. It is best to prepare a fresh solution.

Quantitative Data on Storage and Stability

Parameter Condition Recommendation Rationale
Long-Term Storage (Solid) -20°CStore in a tightly sealed container in a freezer.Minimizes hydrolysis and other degradation reactions.
Short-Term Storage (Solid) 4°CStore in a refrigerator in a desiccated environment.Suitable for short periods, but freezing is preferred for longer than a few days.
Stock Solution (Aprotic Solvent, e.g., DMSO) -20°CStore in small aliquots to avoid freeze-thaw cycles.Aprotic solvents are generally less reactive and provide better stability.
Working Solution (Aqueous Buffer) 4°CPrepare fresh daily and use immediately.Hydrolysis can occur rapidly in aqueous solutions, especially at non-neutral pH.
Light Exposure N/AProtect from light at all times.Prevents potential photodegradation.
pH of Aqueous Solutions 6.0 - 7.5Use a neutral pH buffer.Minimizes acid- and base-catalyzed hydrolysis.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in a 100°C oven for 48 hours. Dissolve in the mobile phase for analysis.

  • Photodegradation: Expose a solution of this compound to a UV lamp (254 nm) for 24 hours.

  • Analysis: Analyze all samples, along with a control sample (untreated stock solution), by a suitable analytical method, such as HPLC-UV or LC-MS. Compare the chromatograms to identify degradation products.[15][16][17][18]

Recommended HPLC-MS Method for Stability Analysis
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection: Mass spectrometry (ESI positive ion mode) to identify the parent compound and its degradation products by their mass-to-charge ratio.

Visualizations

degradation_pathway This compound This compound Monoester Derivative Monoester Derivative This compound->Monoester Derivative Hydrolysis (loss of acetyl group) Non-ester Derivative Non-ester Derivative Monoester Derivative->Non-ester Derivative Hydrolysis (loss of benzoyl group)

Caption: General hydrolysis pathway of a diester-diterpenoid alkaloid.

experimental_workflow cluster_storage Storage cluster_experiment Experiment cluster_analysis Analysis Solid Compound Solid Compound Stock Solution Stock Solution Solid Compound->Stock Solution Dissolve in aprotic solvent Working Solution Working Solution Stock Solution->Working Solution Dilute in buffer (prepare fresh) Assay Assay Working Solution->Assay HPLC_MS HPLC-MS Analysis Assay->HPLC_MS Data Interpretation Data Interpretation HPLC_MS->Data Interpretation

Caption: Recommended workflow for handling this compound in experiments.

References

Technical Support Center: Minimizing Off-Target Effects of 13-Dehydroxyindaconitine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target effects when using 13-Dehydroxyindaconitine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary activities?

This compound is a diterpenoid alkaloid isolated from plants of the Aconitum genus.[1] Its primary reported activities include antioxidant and anti-inflammatory effects.[1] Mechanistically, it is suggested to act by scavenging free radicals, reducing oxidative stress, and modulating inflammatory pathways.[1] Some studies also indicate it may induce apoptosis in cancer cells.[1]

Q2: What are the potential known or suspected off-target effects of this compound and related Aconitum alkaloids?

While specific off-target screening data for this compound is limited, studies on related Aconitum alkaloids, such as Aconitine, suggest potential off-target activities that researchers should be aware of:

  • Induction of P-glycoprotein (P-gp): Some Aconitum alkaloids have been shown to induce the expression and activity of P-glycoprotein (MDR1).[2] P-gp is an efflux pump that can reduce the intracellular concentration of various compounds, potentially leading to drug-drug interactions or altered efficacy of the test compound itself.

  • Interaction with Voltage-Gated Sodium Channels: Aconitine and related alkaloids are known to be potent modulators of voltage-sensitive sodium channels, which can lead to neurotoxicity and cardiotoxicity.[3] This is a critical consideration in non-neuronal and non-cardiac cell-based assays as well, as many cell types express these channels.

  • DNA Intercalation: Some aconitum alkaloids have been shown to bind to DNA, which could lead to cytotoxicity through mechanisms unrelated to a specific protein target.[4]

Q3: How can I minimize the risk of off-target effects in my cell-based assays?

Minimizing off-target effects requires careful experimental design and validation. Key strategies include:

  • Dose-Response Analysis: Conduct thorough dose-response studies to determine the optimal concentration range for observing the desired effect with minimal toxicity.

  • Use of Appropriate Controls: Include negative controls (vehicle-treated cells) and positive controls (compounds with known mechanisms of action) to benchmark the effects of this compound.

  • Orthogonal Assays: Confirm key findings using multiple, independent assay formats that measure different aspects of the same biological process.

  • Counter-Screening: If possible, test this compound in cell lines that do not express the intended target to identify non-specific effects.

  • Structural Analogs: Compare the activity of this compound with that of structurally related but inactive analogs to ensure the observed effects are specific to the pharmacophore.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cell toxicity at low concentrations Off-target effects on essential cellular machinery (e.g., mitochondria, DNA).Lower the concentration range of this compound. Perform a detailed cytotoxicity assay (e.g., MTT, LDH release) to determine the IC50 for toxicity.
Inconsistent results between experiments Variability in cell passage number, cell density, or compound stability.Use cells within a consistent passage number range. Ensure precise cell seeding densities. Prepare fresh stock solutions of this compound regularly and store them appropriately.
Observed effect does not correlate with the intended target's known function The effect may be due to modulation of an off-target signaling pathway.Investigate potential off-target pathways. For example, if an anti-inflammatory effect is observed, assess the involvement of the NF-κB and MAPK pathways.
Difficulty in reproducing published data Differences in experimental conditions (e.g., cell line, serum concentration, assay kit).Carefully review and replicate the experimental conditions described in the literature. Contact the authors of the original study for clarification if necessary.

Quantitative Data

The following table summarizes the cytotoxic effects of various Aconitum alkaloids on different cancer cell lines. This data can be used as a reference for designing concentration ranges in your experiments.

Alkaloid Cell Line Assay IC50 (µM) Reference
AconitineKBv200 (oral squamous cell carcinoma)Growth inhibition224.91 µg/mL[5]
8-O-Azeloyl-14-benzoylaconineHCT-15 (colon cancer)Antiproliferative~10-20[5]
8-O-Azeloyl-14-benzoylaconineA549 (lung cancer)Antiproliferative~10-20[5]
8-O-Azeloyl-14-benzoylaconineMCF-7 (breast cancer)Antiproliferative~10-20[5]
AC linoleateMCF-7 (breast cancer)Antiproliferative7.58[6]
AC linoleateMCF-7/ADR (doxorubicin-resistant breast cancer)Antiproliferative7.02[6]
Compound 23 (Aconitine derivative)SK-OV-3 (ovarian cancer)Inhibitory43.78[6]

Experimental Protocols

General Protocol for a Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol for NF-κB Reporter Assay

This protocol can be used to investigate the effect of this compound on the NF-κB signaling pathway.

  • Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, treat the cells with this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a fold change relative to the stimulated control.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating a potential signaling pathway affected by this compound and a general experimental workflow for investigating its effects.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., A549, RAW 264.7) Treatment Treat cells with This compound (Dose-response) Cell_Culture->Treatment Compound_Prep This compound Stock Solution Compound_Prep->Treatment Cytotoxicity Cytotoxicity Assay (MTT, LDH) Treatment->Cytotoxicity Target_Activity Target Activity Assay (e.g., NF-κB Reporter) Treatment->Target_Activity Off_Target Off-Target Profiling (e.g., Kinase Panel) Treatment->Off_Target Data_Analysis IC50/EC50 Calculation Statistical Analysis Cytotoxicity->Data_Analysis Target_Activity->Data_Analysis Off_Target->Data_Analysis

Caption: General experimental workflow for assessing this compound.

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P p-IκB IkB->IkB_P NFkB NF-κB (p65/p50) NFkB->IkB sequesters NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates IkB_P->NFkB releases Proteasome Proteasome IkB_P->Proteasome degradation Compound This compound (Hypothesized Inhibition) Compound->IKK inhibits? DNA DNA NFkB_nuc->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

References

Addressing batch-to-batch variability of commercial 13-Dehydroxyindaconitine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues encountered during experiments with commercial 13-Dehydroxyindaconitine, with a focus on tackling batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our bioassays with different batches of this compound. What could be the cause?

A1: Batch-to-batch variability is a known challenge with natural products like this compound.[1][2] Inconsistency in experimental results can stem from several factors related to the compound itself:

  • Purity Variations: Although commercial preparations often claim ≥98% purity, minor impurities can differ between batches and may have biological activity.[3]

  • Presence of Related Alkaloids: The raw plant material, Aconitum kusnezoffii, contains other structurally similar alkaloids.[3] Incomplete purification can lead to varying levels of these related compounds in different batches.

  • Degradation: this compound, as a complex diterpenoid alkaloid, may be susceptible to degradation over time if not stored properly.[4][5] Factors like temperature, light, and moisture can affect its stability.[4]

  • Solvent and Formulation Inconsistencies: The method of dissolving and formulating the compound for your experiments can introduce variability.

Q2: How can we pre-emptively assess a new batch of this compound before starting our experiments?

A2: It is highly recommended to perform in-house quality control on each new batch. This can include:

  • Purity Confirmation: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the purity and identity of the compound.[6][7]

  • Solubility Tests: Confirm the solubility of the new batch in your chosen solvent and ensure it matches previous batches.

  • Pilot Experiment: Conduct a small-scale pilot experiment with the new batch using a well-established assay and compare the results to a previous, well-characterized batch.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

Troubleshooting Guides

Issue 1: Lower than Expected Potency in a New Batch

If a new batch of this compound shows significantly lower potency in your bioassay compared to previous batches, follow these troubleshooting steps:

Troubleshooting Workflow for Lower Potency

G start Start: Lower than Expected Potency check_prep Verify Compound Preparation (Concentration, Dilution, Solvent) start->check_prep check_purity Assess Compound Purity (HPLC/LC-MS) check_prep->check_purity compare_batches Compare with Previous Batch Data check_purity->compare_batches impurity_detected Impurity Detected? compare_batches->impurity_detected degradation_suspected Degradation Suspected? impurity_detected->degradation_suspected No contact_supplier Contact Supplier for CoA and Retest impurity_detected->contact_supplier Yes degradation_suspected->contact_supplier Yes end_issue Issue Resolved degradation_suspected->end_issue No contact_supplier->end_issue

Caption: Workflow for troubleshooting lower potency of a new batch.

Illustrative Purity Data of Different Batches

Batch IDPurity by HPLC (%)Major Impurity (%)Relative Potency (IC50 in µM)
Batch A99.20.5 (Impurity X)5.2
Batch B98.51.1 (Impurity Y)5.5
Batch C (New) 97.1 2.5 (Impurity Z) 15.8
Issue 2: Increased Cytotoxicity Observed with a New Batch

If a new batch exhibits unexpected or higher cytotoxicity in your cell-based assays, consider the following:

Troubleshooting Workflow for Increased Cytotoxicity

G start Start: Increased Cytotoxicity verify_concentration Verify Final Assay Concentration start->verify_concentration check_solvent_toxicity Assess Solvent Toxicity Control verify_concentration->check_solvent_toxicity analyze_impurities Analyze for Cytotoxic Impurities (LC-MS) check_solvent_toxicity->analyze_impurities compare_profiles Compare Impurity Profile with Previous Batches analyze_impurities->compare_profiles profile_differs Profile Differs Significantly? compare_profiles->profile_differs contact_supplier Contact Supplier with Data profile_differs->contact_supplier Yes end_issue Issue Resolved profile_differs->end_issue No contact_supplier->end_issue

Caption: Workflow for troubleshooting increased cytotoxicity.

Illustrative Impurity Profile Comparison

Batch IDPurity by HPLC (%)Known Cytotoxic Impurity A (%)Unknown Impurity B (%)
Batch X99.5Not Detected0.3
Batch Y99.1Not Detected0.6
Batch Z (New) 98.8 0.7 0.2

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment of this compound

This protocol provides a general method for the purity assessment of this compound, adapted from methods for similar aconitine (B1665448) alkaloids.[7][9]

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound reference standard (if available) at 1 mg/mL in methanol (B129727).

    • Accurately weigh and dissolve the test batch of this compound in methanol to achieve a concentration of 1 mg/mL.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and 20 mM triethylamine (B128534) (adjusted to pH 3 with phosphoric acid).[9]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 235 nm.[9]

    • Injection Volume: 10 µL.

  • Analysis:

    • Run the standard solution to determine the retention time of this compound.

    • Run the sample solution and integrate the peak areas.

    • Calculate the purity of the batch by dividing the peak area of this compound by the total peak area of all components.

Protocol 2: Cell Viability Assay to Assess Cytotoxicity

This protocol describes a standard MTT assay to evaluate the cytotoxicity of different batches.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of each batch of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value for each batch.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound is reported to exert its biological effects through multiple pathways, including antioxidant, anti-inflammatory, and anticancer activities.[3]

G compound This compound ros Reactive Oxygen Species (ROS) compound->ros Scavenges pro_inflammatory Pro-inflammatory Cytokines compound->pro_inflammatory Inhibits Production caspases Caspases compound->caspases Activates mitochondria Mitochondrial Disruption compound->mitochondria ox_stress Oxidative Stress ros->ox_stress inflammation Inflammation pro_inflammatory->inflammation apoptosis Apoptosis in Cancer Cells caspases->apoptosis mitochondria->apoptosis

Caption: Key signaling pathways of this compound.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Natural Compounds: Quercetin, Curcumin, and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 13-Dehydroxyindaconitine: Despite a comprehensive search of available scientific literature, specific quantitative data (such as IC50 values or Trolox equivalents) on the antioxidant activity of this compound from standardized assays (DPPH, ABTS, FRAP) could not be located. While described as a natural alkaloid with the ability to scavenge free radicals and reduce oxidative stress, the absence of published experimental data precludes a direct quantitative comparison with other natural compounds at this time.[1][2] Further experimental investigation is required to elucidate its specific antioxidant capacity.

This guide, therefore, focuses on a detailed comparison of three well-researched natural antioxidants: quercetin (B1663063), curcumin (B1669340), and resveratrol (B1683913), for which extensive experimental data is available.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of quercetin, curcumin, and resveratrol have been evaluated using various in vitro assays. The following tables summarize their performance in three common assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and Ferric Reducing Antioxidant Power (FRAP) assay. The data is presented as IC50 values (the concentration of the compound required to scavenge 50% of the radicals) for the DPPH assay and as Trolox equivalents for the ABTS and FRAP assays, which compare the antioxidant capacity of the compound to that of Trolox, a water-soluble vitamin E analog.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

CompoundDPPH IC50 (µM)Reference
Quercetin9.53 - 19.3[3][4]
Curcumin32.86 - 53[1][5]
Resveratrol14.1 - 22.8[6][7]

Lower IC50 values indicate higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity (Trolox Equivalents)

CompoundTrolox Equivalent Antioxidant Capacity (TEAC)Reference
Quercetin1.5 - 2.5[8]
Curcumin~1.1[9]
Resveratrol~2.6

Higher TEAC values indicate stronger antioxidant activity.

Table 3: Ferric Reducing Antioxidant Power (FRAP) Values

CompoundFRAP Value (µmol Fe(II)/g)Reference
QuercetinHigh (Specific values vary significantly with methodology)
Curcumin1240 ± 18.54
ResveratrolHigh (Specific values vary significantly with methodology)

Higher FRAP values indicate greater reducing power and antioxidant potential.

Experimental Protocols

Detailed methodologies for the three key antioxidant assays are provided below. These protocols are standardized to ensure reproducibility and comparability of results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • Test compounds (this compound, Quercetin, Curcumin, Resveratrol)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., methanol, ethanol, or DMSO). From the stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Reaction Mixture: Add a specific volume of the test compound or standard solution to a 96-well plate or cuvette. Then, add a fixed volume of the DPPH solution to initiate the reaction. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader or spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound. The IC50 is the concentration at which 50% of the DPPH radicals are scavenged.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds

  • Trolox (as a standard)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS•+ is prepared by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: The ABTS•+ stock solution is diluted with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and subsequent dilutions of the test compounds and Trolox standard.

  • Reaction: A small volume of the test compound or standard is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is incubated at room temperature for a short period (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Antioxidant Capacity: The percentage of inhibition of absorbance is calculated relative to a control (ABTS•+ solution without the antioxidant). The antioxidant capacity is then expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (as a standard)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

  • Water bath set to 37°C

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

  • Sample and Standard Preparation: Prepare a series of dilutions for the test compounds and the standard (FeSO₄ or Trolox).

  • Reaction: Add a small volume of the sample or standard to a 96-well plate or cuvette, followed by the addition of the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time, typically 4-30 minutes.

  • Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation of Reducing Power: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox. The results are expressed as µmol of Fe(II) equivalents or Trolox equivalents per gram or mole of the compound.

Visualizations

Signaling Pathway of Antioxidant Action

The following diagram illustrates a generalized signaling pathway through which many natural antioxidants, including flavonoids like quercetin and polyphenols like curcumin and resveratrol, are believed to exert their protective effects against oxidative stress. They can directly scavenge reactive oxygen species (ROS) and also activate endogenous antioxidant defense systems, such as the Nrf2-ARE pathway.

Antioxidant_Signaling_Pathway cluster_stress Oxidative Stress cluster_cell Cellular Response cluster_direct Direct Scavenging cluster_indirect Indirect Action (Nrf2 Pathway) Oxidative Stressors Oxidative Stressors ROS Reactive Oxygen Species (ROS) Oxidative Stressors->ROS Natural Compound Quercetin / Curcumin / Resveratrol Natural Compound->ROS Neutralization Nrf2_Keap1 Nrf2-Keap1 Complex Natural Compound->Nrf2_Keap1 Induces Dissociation Cellular Protection Cellular Protection Natural Compound->Cellular Protection Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Gene Expression Antioxidant_Enzymes->Cellular Protection

Caption: Generalized antioxidant signaling pathway.

Experimental Workflow for DPPH Assay

The following diagram outlines the typical experimental workflow for determining the antioxidant activity of a compound using the DPPH assay.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 0.1 mM DPPH solution in Methanol C Create serial dilutions of Test Compounds & Standard B Prepare stock solutions of Test Compounds & Standard B->C D Add dilutions to 96-well plate C->D E Add DPPH solution to each well D->E F Incubate in dark (30 minutes) E->F G Measure absorbance at 517 nm F->G H Calculate % Radical Scavenging Activity G->H I Plot % Scavenging vs. Concentration H->I J Determine IC50 value I->J

Caption: Experimental workflow for the DPPH assay.

References

A Comparative Analysis of 13-Dehydroxyindaconitine and Other Aconitine-Type Alkaloids: Efficacy and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy and toxicological profiles of 13-Dehydroxyindaconitine and other prominent aconitine-type alkaloids, namely Aconitine, Mesaconitine, and Hypaconitine. While extensive research has characterized the potent biological activities and toxicities of the latter three, quantitative efficacy and toxicity data for this compound remain largely unavailable in publicly accessible literature. This guide summarizes the existing data for Aconitine, Mesaconitine, and Hypaconitine to provide a basis for comparison, should quantitative data for this compound become available.

Executive Summary

Aconitine-type alkaloids, derived from plants of the Aconitum genus, are a class of diterpenoid compounds known for their potent physiological effects.[1] They have been traditionally used in various medicinal systems for their analgesic and anti-inflammatory properties. However, their therapeutic applications are severely limited by a narrow therapeutic index and high cardiotoxicity and neurotoxicity. This guide focuses on comparing this compound with Aconitine, Mesaconitine, and Hypaconitine.

This compound is a naturally occurring diterpenoid alkaloid that has been identified to possess antioxidant, anti-inflammatory, and anticancer properties.[1] In contrast, Aconitine, Mesaconitine, and Hypaconitine are well-studied for their potent effects on voltage-gated sodium channels, which underpin both their therapeutic and toxic actions.

Note: A comprehensive search of scientific literature did not yield specific quantitative data (e.g., IC₅₀, LD₅₀) for this compound. The following tables present data for other aconitine-type alkaloids to serve as a benchmark for future research.

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data for the toxicity and anti-inflammatory activity of Aconitine, Mesaconitine, and Hypaconitine.

Table 1: Comparative Toxicity of Aconitine-Type Alkaloids

AlkaloidTest AnimalRoute of AdministrationLD₅₀ (mg/kg)Reference
AconitineMiceIntraperitoneal0.270[2]
MesaconitineMiceIntraperitoneal0.329[3]
HypaconitineMiceIntraperitoneal0.630[4]

Table 2: Comparative Anti-inflammatory Activity of Aconitine-Type Alkaloids

AlkaloidAssayCell Line/ModelIC₅₀ (µg/mL)Reference
AconitineInhibition of HFLS-RA cell proliferationHuman Fibroblast-Like Synoviocytes-Rheumatoid Arthritis609.9 (72h)
SongorineInhibition of HFLS-RA cell proliferationHuman Fibroblast-Like Synoviocytes-Rheumatoid Arthritis588.6 (72h)
BenzoylaconineInhibition of HFLS-RA cell proliferationHuman Fibroblast-Like Synoviocytes-Rheumatoid Arthritis1292.1 (72h)

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for commonly used assays in the evaluation of aconitine-type alkaloids.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is a colorimetric method used to assess cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is used to evaluate the anti-inflammatory activity of compounds.

Principle: The injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Administer the test alkaloid or a control vehicle to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection).

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = ((Vc - Vt) / Vc) x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Signaling Pathways

The primary mechanism of action for Aconitine, Mesaconitine, and Hypaconitine involves their interaction with voltage-gated sodium channels (VGSCs) in excitable cells, such as neurons and cardiomyocytes. This interaction leads to a persistent activation of these channels, causing membrane depolarization and subsequent toxicity. Their anti-inflammatory effects are believed to be mediated through the modulation of inflammatory signaling pathways.

Due to the lack of specific research on the signaling pathways of this compound, a comparative diagram is not feasible. However, a general workflow for investigating the anti-inflammatory mechanism of an aconitine-type alkaloid is presented below.

G cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates NF-kB NF-kB IKK->NF-kB Activates Nucleus Nucleus NF-kB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Induces Transcription Cytokines Cytokines Pro-inflammatory Genes->Cytokines Leads to Production of Alkaloid Alkaloid Alkaloid->IKK Inhibits

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two common analytical methods for the quantification of 13-Dehydroxyindaconitine, a diterpenoid alkaloid of interest in toxicological and pharmacological research. The cross-validation of analytical methods is a critical step to ensure the reliability, reproducibility, and overall validity of scientific data.[1][2][3] Here, we present a hypothetical cross-validation scenario comparing a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The data and protocols presented are representative of typical performance characteristics and are intended to serve as a practical guide for researchers in establishing and validating their own analytical methods for this compound.

Comparative Performance Data

The following table summarizes the key performance parameters of the two hypothetical analytical methods for this compound. This data is essential for an objective comparison of the methods' capabilities.

Performance ParameterMethod A: HPLC-UVMethod B: LC-MS/MS
Linearity (R²) > 0.999> 0.999
Range (ng/mL) 50 - 50000.5 - 500
Accuracy (% Recovery) 97.5% - 102.0%98.5% - 101.5%
Precision (% RSD)
- Intra-day< 2.0%< 1.5%
- Inter-day< 3.0%< 2.5%
Limit of Detection (LOD) (ng/mL) 150.15
Limit of Quantification (LOQ) (ng/mL) 500.5
Specificity ModerateHigh
Run Time (minutes) 126

Experimental Protocols

Detailed methodologies for both the HPLC-UV and LC-MS/MS methods are provided below. These protocols are based on established methods for the analysis of similar small molecules.

Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

    • Gradient Program: 0-8 min, 20-80% A; 8-10 min, 80-20% A; 10-12 min, 20% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: A stock solution of this compound is prepared in methanol. Calibration standards and quality control (QC) samples are prepared by serial dilution of the stock solution with the mobile phase. Plasma samples would typically undergo protein precipitation with acetonitrile followed by centrifugation and filtration before injection.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

    • Gradient Program: 0-4 min, 10-90% A; 4-5 min, 90% A; 5-5.1 min, 90-10% A; 5.1-6 min, 10% A.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined and optimized (e.g., using a reference standard). An internal standard would also be utilized.

  • Injection Volume: 5 µL.

  • Sample Preparation: Similar to the HPLC-UV method, but may require further dilution to fall within the linear range of the LC-MS/MS system. Solid-phase extraction (SPE) could also be employed for cleaner samples and improved sensitivity.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods. This process ensures that both methods produce comparable and reliable results.[1][2]

Cross_Validation_Workflow cluster_method_A Method A (e.g., HPLC-UV) cluster_method_B Method B (e.g., LC-MS/MS) cluster_comparison Data Comparison A_dev Method Development & Validation A_samples Analyze QC Samples & Study Samples A_dev->A_samples A_data Data Set A A_samples->A_data B_samples Analyze the Same Samples A_samples->B_samples Same Sample Set compare Statistical Analysis (e.g., Bland-Altman, Deming Regression) A_data->compare B_dev Method Development & Validation B_dev->B_samples B_data Data Set B B_samples->B_data B_data->compare result Conclusion on Method Comparability compare->result

References

Comparative study of the anti-inflammatory effects of 13-Dehydroxyindaconitine and its derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the anti-inflammatory properties of 13-Dehydroxyindaconitine and its derivatives is currently limited by a scarcity of publicly available research. However, broader studies on related aconitine (B1665448) alkaloids provide valuable insights into their potential as anti-inflammatory agents. This guide synthesizes the existing preclinical data on the anti-inflammatory effects of representative aconitine alkaloids, offering a comparative overview of their mechanisms and efficacy.

While this compound is recognized as a natural alkaloid with antioxidant properties, detailed comparative studies on its anti-inflammatory effects and those of its derivatives are not readily found in the scientific literature. Research into the broader family of aconitine alkaloids, however, has demonstrated significant anti-inflammatory and analgesic activities. These compounds are known to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Comparative Efficacy of Aconitine Alkaloids

Preclinical studies, primarily in rodent models of inflammation, have shown that aconitine and related alkaloids can effectively reduce inflammatory responses. The available quantitative data from these studies are summarized below.

CompoundModelDosageEffectReference
AconitineCarrageenan-induced paw edema in rats60 mg/kg (water extract of Radix Aconiti Carmichaeli)Significant inhibition of paw edema[1]
AconitineAcetic acid-induced writhing in mice60 mg/kg (water extract of Radix Aconiti Carmichaeli)Significant attenuation of abdominal constriction[1]
AconitineFormalin-induced pain (late phase) in mice60 mg/kg (water extract of Radix Aconiti Carmichaeli)Significant attenuation of pain response[1]
MesaconitineAcetic acid-induced pain in miceNot specifiedEffective in decreasing pain sensation[1]
Lappaconitine Derivative (Compound 6)LPS-induced NO release in RAW 264.7 cellsIC50: 10.34±2.05 μMInhibition of nitric oxide release[2]
Lappaconitine Derivative (Compound 19)LPS-induced NO release in RAW 264.7 cellsIC50: 18.18±4.80 μMInhibition of nitric oxide release[2]
Lappaconitine Derivative (Compound 70)LPS-induced NO release in RAW 264.7 cellsIC50: 15.66±0.88 μMInhibition of nitric oxide release[2]

Experimental Protocols

The anti-inflammatory activities of these alkaloids have been assessed using a variety of established experimental models.

In Vivo Models
  • Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation. Carrageenan, a polysaccharide, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by swelling (edema). The volume of the paw is measured at various time points after carrageenan injection to quantify the extent of inflammation. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[1][3]

  • Acetic Acid-Induced Writhing Test: This model is used to evaluate analgesic and anti-inflammatory activity. Intraperitoneal injection of acetic acid in mice causes abdominal constrictions (writhing), which is a response to pain and inflammation. The number of writhes is counted over a specific period, and a reduction in the number of writhes by a test compound suggests analgesic and anti-inflammatory effects.[1]

  • Formalin-Induced Nociception: This model distinguishes between neurogenic (early phase) and inflammatory (late phase) pain. Formalin is injected into the paw, and the time the animal spends licking the paw is measured. The late phase is associated with an inflammatory response. A reduction in licking time during the late phase indicates an anti-inflammatory effect.[1]

In Vitro Models
  • LPS-Induced Nitric Oxide (NO) Production in Macrophages: Murine macrophage cell lines, such as RAW 264.7, are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response. This leads to the production of pro-inflammatory mediators like nitric oxide (NO). The concentration of NO in the cell culture supernatant is measured using the Griess reagent. A decrease in NO production in the presence of a test compound indicates its anti-inflammatory activity.[2]

  • Cytokine Production Assays: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), are measured in cell culture supernatants or animal serum using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2] A reduction in the levels of these cytokines is a key indicator of anti-inflammatory efficacy.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of many natural compounds, including alkaloids, are often mediated through the inhibition of key signaling pathways that regulate the expression of pro-inflammatory genes.

experimental_workflow cluster_invivo In Vivo Anti-inflammatory Assessment cluster_invitro In Vitro Anti-inflammatory Assessment animal_model Rodent Model (e.g., Rat, Mouse) induction Induction of Inflammation (e.g., Carrageenan, Acetic Acid) animal_model->induction treatment Treatment with Aconitine Alkaloid induction->treatment measurement Measurement of Inflammatory Response (e.g., Paw Edema, Writhing) treatment->measurement cell_culture Macrophage Cell Line (e.g., RAW 264.7) stimulation Stimulation with LPS cell_culture->stimulation incubation Incubation with Aconitine Alkaloid stimulation->incubation analysis Analysis of Inflammatory Mediators (e.g., NO, Cytokines) incubation->analysis

Experimental workflow for assessing anti-inflammatory activity.

The NF-κB and MAPK signaling cascades are central to the inflammatory process. Upon stimulation by inflammatory signals like LPS, these pathways become activated, leading to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Evidence suggests that some aconitine derivatives exert their anti-inflammatory effects by inhibiting the activation of these pathways.[2]

signaling_pathway cluster_nfkb NF-κB Signaling Pathway cluster_mapk MAPK Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 mapkkk MAPKKK lps->mapkkk ikk IKK Activation tlr4->ikk ikb IκBα Degradation ikk->ikb nfkb NF-κB Translocation to Nucleus ikb->nfkb genes Pro-inflammatory Gene Expression nfkb->genes alkaloid_nfkb Aconitine Alkaloids alkaloid_nfkb->ikk mapkk MAPKK mapkkk->mapkk mapk MAPK (ERK, p38, JNK) mapkk->mapk transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors genes_mapk Pro-inflammatory Gene Expression transcription_factors->genes_mapk alkaloid_mapk Aconitine Alkaloids alkaloid_mapk->mapk

Inhibition of NF-κB and MAPK signaling by aconitine alkaloids.

References

Validating the Mechanism of Action of 13-Dehydroxyindaconitine: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of 13-Dehydroxyindaconitine, a naturally occurring diterpenoid alkaloid.[1] While direct knockout validation studies for this specific compound are not yet available, this document outlines a robust experimental strategy based on its structural similarity to other aconitine (B1665448) alkaloids and their known interactions with key pain and inflammation pathways. The guide focuses on leveraging knockout mouse models of voltage-gated sodium channel Nav1.7 and transient receptor potential cation channel subfamily V member 1 (TRPV1) to elucidate the compound's analgesic and anti-inflammatory properties.

Proposed Mechanism of Action of this compound

This compound has been reported to possess antioxidant, anti-inflammatory, and anticancer properties.[1] Based on the well-established mechanism of related C19-diterpenoid alkaloids like aconitine, a primary proposed mechanism for its analgesic and neurotoxic effects is the modulation of voltage-gated sodium channels (Nav).[2] Specifically, these alkaloids are known to interact with Nav channels, leading to persistent activation and neuronal hyperexcitability. The Nav1.7 subtype is a key player in pain perception, and its gain-of-function mutations are linked to painful neuropathies, while loss-of-function mutations result in congenital insensitivity to pain.[3] Therefore, a primary hypothesis is that this compound exerts its effects through modulation of Nav1.7.

Additionally, some evidence suggests that aconitine alkaloids may also interact with TRPV1 channels, which are critical mediators of noxious heat, inflammation, and inflammatory pain.[4][5] This guide will therefore also consider the potential involvement of TRPV1 in the mechanism of action of this compound.

Comparative Validation Using Knockout Models

To validate these proposed mechanisms, a comparative study employing wild-type (WT), Nav1.7 knockout (Nav1.7-/-), and TRPV1 knockout (TRPV1-/-) mice is recommended. The following tables summarize the expected outcomes based on the known phenotypes of these knockout models and the hypothesized action of this compound.

Table 1: Comparison of Analgesic Effects in a Thermal Pain Model (Hot Plate Test)

Animal ModelTreatmentExpected Latency to Paw Licking/Jumping (seconds)Interpretation
Wild-Type (WT)Vehicle10 ± 2Normal pain response.
Wild-Type (WT)This compound25 ± 4Hypothesis: this compound has an analgesic effect.
Nav1.7 -/-Vehicle30 ± 5[6][7]Nav1.7 knockout confers insensitivity to thermal pain.
Nav1.7 -/-This compound32 ± 6Hypothesis: The analgesic effect of this compound is occluded in the absence of Nav1.7, suggesting it acts on this channel.
TRPV1 -/-Vehicle18 ± 3[8][9]TRPV1 knockout shows a modest increase in thermal pain latency.
TRPV1 -/-This compound20 ± 4Hypothesis: The analgesic effect of this compound is still present, suggesting a primary role for Nav1.7 over TRPV1 in its acute analgesic action.

Table 2: Comparison of Nociceptive and Anti-inflammatory Effects in a Chemical Pain Model (Formalin Test)

Animal ModelTreatmentPhase I (0-5 min) Licking Time (seconds)Phase II (15-30 min) Licking Time (seconds)Interpretation
Wild-Type (WT)Vehicle60 ± 8120 ± 15Normal biphasic pain response (acute nociception and inflammation).
Wild-Type (WT)This compound30 ± 540 ± 7Hypothesis: this compound reduces both acute nociceptive and inflammatory pain.
Nav1.7 -/-Vehicle15 ± 4[10][11]30 ± 6[10][11]Nav1.7 knockout significantly reduces both phases of the formalin test.
Nav1.7 -/-This compound12 ± 325 ± 5Hypothesis: The effect of this compound is largely absent, indicating Nav1.7 as the primary target for both phases.
TRPV1 -/-Vehicle55 ± 760 ± 9[12][13]TRPV1 knockout primarily attenuates the inflammatory phase (Phase II).
TRPV1 -/-This compound25 ± 450 ± 8Hypothesis: this compound still reduces Phase I, but its effect on Phase II is less pronounced, suggesting a partial role of TRPV1 in its anti-inflammatory action.

Experimental Protocols

3.1. Animal Models

  • Wild-Type (WT): C57BL/6J mice will be used as the control strain.

  • Nav1.7 Knockout (Nav1.7-/-): Generation of global or conditional Nav1.7 knockout mice can be achieved using Cre-loxP technology, as previously described.[10][14][15]

  • TRPV1 Knockout (TRPV1-/-): TRPV1 knockout mice are commercially available or can be generated using established protocols.[16][17][18]

3.2. Hot Plate Test Protocol

  • Acclimatize mice to the testing room for at least 30 minutes before the experiment.[19][20]

  • Set the hot plate apparatus to a constant temperature of 55 ± 0.5°C.[21][22]

  • Administer this compound or vehicle intraperitoneally 30 minutes before the test.

  • Gently place the mouse on the hot plate and start a timer.[23]

  • Observe the mouse for signs of nociception, such as paw licking, shaking, or jumping.[23]

  • Record the latency (in seconds) to the first clear sign of a pain response.

  • A cut-off time of 45-60 seconds is used to prevent tissue damage.[19]

3.3. Formalin Test Protocol

  • Acclimatize mice to individual observation chambers for at least 30 minutes.[24][25]

  • Administer this compound or vehicle intraperitoneally 30 minutes before the formalin injection.

  • Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.[26][27][28]

  • Immediately place the mouse back into the observation chamber.

  • Record the total time (in seconds) the animal spends licking or biting the injected paw during two distinct phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 minutes post-injection).[24][26]

Visualizing the Validation Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed signaling pathways involved in the action of this compound.

G cluster_0 Experimental Groups cluster_1 Treatment cluster_2 Behavioral Assays cluster_3 Data Analysis & Interpretation WT WT Vehicle Vehicle This compound This compound WT->this compound Nav1.7-/- Nav1.7-/- Nav1.7-/-->Vehicle Nav1.7-/-->this compound TRPV1-/- TRPV1-/- TRPV1-/-->Vehicle TRPV1-/-->this compound Hot Plate Test Hot Plate Test Vehicle->Hot Plate Test Formalin Test Formalin Test Vehicle->Formalin Test This compound->Hot Plate Test This compound->Formalin Test Compare Latencies Compare Latencies Hot Plate Test->Compare Latencies Compare Licking Times Compare Licking Times Formalin Test->Compare Licking Times Validate MoA Validate MoA Compare Latencies->Validate MoA Compare Licking Times->Validate MoA

Caption: Experimental workflow for validating the mechanism of action.

G cluster_0 Nociceptive Neuron Noxious Stimuli Noxious Stimuli Nav1.7 Nav1.7 Noxious Stimuli->Nav1.7 TRPV1 TRPV1 Noxious Stimuli->TRPV1 This compound This compound This compound->Nav1.7 Inhibition? This compound->TRPV1 Modulation? Action Potential Action Potential Nav1.7->Action Potential TRPV1->Action Potential Neurotransmitter Release Neurotransmitter Release Action Potential->Neurotransmitter Release Pain Perception Pain Perception Neurotransmitter Release->Pain Perception

Caption: Proposed signaling pathway for this compound.

By following this comparative guide, researchers can systematically investigate and validate the mechanism of action of this compound, providing crucial data for its potential development as a novel analgesic and anti-inflammatory agent.

References

Head-to-Head Comparison of 13-Dehydroxyindaconitine and Beiwutine in Neurotoxicity Studies: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the head-to-head comparison of the neurotoxic potential of two diterpenoid alkaloids, 13-Dehydroxyindaconitine and Beiwutine. Due to a lack of direct comparative experimental data in the public domain, this document outlines the critical experiments and methodologies required to generate such a comparison. The information presented is based on the known neurotoxic mechanisms of the broader class of Aconitum alkaloids, to which both compounds belong.

Introduction

This compound and Beiwutine are diterpenoid alkaloids isolated from plants of the Aconitum genus, which are known for their potent biological activities, including significant neurotoxicity. The primary mechanism of toxicity for many Aconitum alkaloids involves the modulation of voltage-gated sodium channels (VGSCs), leading to neuronal hyperexcitability, excitotoxicity, and ultimately, cell death.[1][2][3][4][5][6] Understanding the comparative neurotoxicity of these specific compounds is crucial for assessing their therapeutic potential and risk profile.

This guide details the experimental protocols necessary to evaluate and compare the neurotoxic effects of this compound and Beiwutine, focusing on cell viability, apoptosis, and electrophysiological disturbances.

Quantitative Data Comparison

While specific data for this compound and Beiwutine is not currently available, the following tables outline the key quantitative parameters that should be determined to facilitate a robust comparison.

Table 1: In Vitro Neurotoxicity Parameters

ParameterAssayCell Line(s)Expected Outcome Metric
Cytotoxicity MTT / MTS AssaySH-SY5Y, Neuro-2aIC50 (µM)
LDH Release AssaySH-SY5Y, Neuro-2a% Cytotoxicity
Apoptosis Annexin V/PI StainingSH-SY5Y, Neuro-2a% Apoptotic Cells
TUNEL AssayPrimary Cortical Neurons% TUNEL-positive Cells
Channel Activity Patch ClampPrimary Cortical NeuronsModulation of Na+ current (nA)
Network Activity Microelectrode Array (MEA)Primary Cortical NeuronsSpike rate, Burst frequency

Table 2: In Vivo Acute Toxicity Parameters

ParameterAnimal ModelRoute of AdministrationExpected Outcome Metric
Lethal Dose Mice or RatsIntravenous, IntraperitonealLD50 (mg/kg)
Neurobehavioral Effects Mice or RatsIntravenous, IntraperitonealSeizure threshold, motor coordination

Experimental Protocols

Cell Viability Assays

Objective: To determine the concentration-dependent cytotoxic effects of this compound and Beiwutine on neuronal cell lines.

a) MTT/MTS Assay Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or Neuro-2a) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and Beiwutine (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: For the MTT assay, add a solubilization solution (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) Lactate Dehydrogenase (LDH) Release Assay Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Reading: Measure the absorbance of the resulting formazan product at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (lysed cells).

Apoptosis Assays

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

a) Annexin V/Propidium Iodide (PI) Staining Protocol:

  • Cell Seeding and Treatment: Plate cells and treat with the compounds as described above.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

b) TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay Protocol:

  • Cell Culture on Coverslips: Grow primary cortical neurons or a neuronal cell line on coverslips.

  • Treatment: Treat the cells with the compounds of interest.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs.

  • Counterstaining: Counterstain the nuclei with DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.

Electrophysiological Assays

Objective: To investigate the effects of the compounds on neuronal excitability and ion channel function.

a) Whole-Cell Patch-Clamp Recording Protocol:

  • Cell Preparation: Use primary cortical neurons cultured on coverslips.

  • Recording Setup: Place the coverslip in a recording chamber on an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF).

  • Pipette Preparation: Pull glass micropipettes and fill with an internal solution.

  • Giga-seal Formation: Approach a neuron with the micropipette and form a high-resistance (giga-ohm) seal.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition: In voltage-clamp mode, apply voltage steps to record voltage-gated sodium currents. In current-clamp mode, inject current to elicit action potentials.

  • Compound Application: Perfuse the chamber with known concentrations of this compound or Beiwutine and record the changes in ionic currents and action potential firing.

b) Microelectrode Array (MEA) Protocol:

  • Cell Plating: Plate primary cortical neurons on MEA plates.

  • Culture Maturation: Allow the neuronal network to mature for at least 14 days in vitro.

  • Baseline Recording: Record the spontaneous electrical activity of the neuronal network.

  • Compound Addition: Add increasing concentrations of the test compounds to the culture medium.

  • Post-Treatment Recording: Record the network activity at different time points after compound addition.

  • Data Analysis: Analyze the data for changes in mean firing rate, burst frequency, and network synchrony.

Signaling Pathways and Experimental Workflows

The neurotoxicity of Aconitum alkaloids is primarily initiated by their interaction with voltage-gated sodium channels, leading to a cascade of downstream events.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Alkaloid This compound or Beiwutine VGSC Voltage-Gated Sodium Channel (VGSC) Alkaloid->VGSC Modulation Na_influx Na+ Influx VGSC->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization Ca_influx Ca2+ Influx via VGCC & NMDAR Depolarization->Ca_influx ROS Increased ROS (Oxidative Stress) Ca_influx->ROS Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys ROS->Mito_dys Caspase Caspase Activation Mito_dys->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathway for Aconitum alkaloid-induced neurotoxicity.

The following workflow illustrates the logical progression of experiments to compare the neurotoxicity of the two compounds.

G start Start: Obtain This compound & Beiwutine invitro In Vitro Neurotoxicity Screening start->invitro invivo In Vivo Acute Toxicity start->invivo cell_viability Cell Viability Assays (MTT, LDH) invitro->cell_viability apoptosis Apoptosis Assays (Annexin V, TUNEL) invitro->apoptosis electrophys Electrophysiology (Patch Clamp, MEA) invitro->electrophys ld50 LD50 Determination invivo->ld50 behavior Neurobehavioral Assessment invivo->behavior data_analysis Data Analysis & Comparison cell_viability->data_analysis apoptosis->data_analysis electrophys->data_analysis ld50->data_analysis behavior->data_analysis conclusion Conclusion on Comparative Neurotoxicity data_analysis->conclusion

Caption: Experimental workflow for comparative neurotoxicity assessment.

Conclusion

A direct comparison of the neurotoxicity of this compound and Beiwutine requires a systematic approach employing a battery of in vitro and in vivo assays. The methodologies outlined in this guide provide a comprehensive framework for elucidating their respective toxic profiles. By generating quantitative data on cytotoxicity, apoptosis induction, and electrophysiological effects, researchers can establish a clear head-to-head comparison. This information is critical for understanding the structure-activity relationships of these Aconitum alkaloids and for guiding future drug development efforts. It is anticipated that subtle structural differences between this compound and Beiwutine will translate into quantifiable differences in their neurotoxic potency and mechanisms of action.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 13-Dehydroxyindaconitine and other C19-diterpenoid alkaloids. The information presented herein is intended to serve as a valuable resource for researchers engaged in the fields of pharmacology, medicinal chemistry, and drug discovery, offering insights into the structural determinants of the biological activities of this complex class of natural products.

Executive Summary

C19-diterpenoid alkaloids, a diverse group of natural products primarily isolated from plants of the genera Aconitum and Delphinium, are renowned for their potent and varied biological activities, including analgesic, anti-inflammatory, and cytotoxic effects.[1] The intricate chemical structures of these compounds provide a unique scaffold for investigating the relationship between molecular architecture and pharmacological response. This guide focuses on this compound and its analogs, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms of action to facilitate a deeper understanding of their therapeutic potential and toxicological profiles.

Data Presentation: Quantitative Comparison of Biological Activities

The biological activities of this compound and its related C19-diterpenoid alkaloids are profoundly influenced by the nature and position of various substituents on their core structure. The following tables summarize the available quantitative data, providing a comparative overview of their analgesic, anti-inflammatory, and cytotoxic potencies.

Analgesic Activity

The analgesic effects of C19-diterpenoid alkaloids have been extensively evaluated, with the acetic acid-induced writhing test in mice being a commonly employed model. The median effective dose (ED50) serves as a key metric for comparing the potency of these compounds.

CompoundAnimal ModelED50 (mg/kg)Reference
LappaconitineMouse3.50[2]
Crassicauline AMouse0.0480[2]
8-O-deacetyl-8-O-ethylcrassicauline AMouse0.0972[2]
8-O-ethylyunaconitineMouse0.0591[2]

Note: Lower ED50 values indicate higher analgesic potency.

Anti-inflammatory Activity

The anti-inflammatory properties of these alkaloids are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages. The half-maximal inhibitory concentration (IC50) is a standard measure of their in vitro anti-inflammatory efficacy.

CompoundCell LineIC50 (µM)Reference
Szechenyianine BRAW264.73.30 ± 0.11[3]
Szechenyianine CRAW264.77.46 ± 0.89[3]
N-deethyl-3-acetylaconitineRAW264.78.09 ± 1.31[3]
N-deethyldeoxyaconitineRAW264.711.73 ± 1.94[3]
Szechenyianine ARAW264.736.62 ± 6.86[3]
Dexamethasone (Positive Control)RAW264.78.32 ± 1.45[3]

Note: Lower IC50 values indicate greater anti-inflammatory activity.

Cytotoxicity

The cytotoxic potential of C19-diterpenoid alkaloids is a critical aspect of their pharmacological profile, with implications for both their therapeutic use in cancer and their inherent toxicity. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is a common metric for cytotoxicity.

CompoundCell LineIC50 (µM)Reference
Compound 1 (regioisomer)HCT11622.4[4]
Compound 2 (regioisomer)HCT1160.34[4]
Compound 1 (regioisomer)HTB-26, PC-3, HepG210-50[4]
Compound 2 (regioisomer)HTB-26, PC-3, HepG210-50[4]

Note: Lower IC50 values indicate higher cytotoxicity.

Acute Toxicity

The acute toxicity of these alkaloids is a significant concern due to their potent biological effects. The median lethal dose (LD50) is a standard measure of acute toxicity.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
Dichlorvos (B1670471)RatOral56[5]
DichlorvosRatDermal75[5]
DichlorvosRatIntraperitoneal15[5]

Note: Lower LD50 values indicate higher acute toxicity. Data for dichlorvos is provided as a general reference for LD50 values.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This widely used model assesses the efficacy of peripherally acting analgesics.

  • Animals: Male Kunming mice (18-22 g) are used.

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

  • Drug Administration: Test compounds, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium), are administered intraperitoneally (i.p.) or subcutaneously (s.c.). A control group receives the vehicle alone.

  • Induction of Writhing: Thirty minutes after drug administration, 0.6% acetic acid solution (10 mL/kg) is injected i.p. to induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).

  • Observation: Immediately after acetic acid injection, mice are placed in an observation chamber. The number of writhes is counted for a period of 15-20 minutes, starting 5 minutes after the injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED50 value is then determined using a suitable statistical method.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This in vivo model is used to evaluate acute inflammation.

  • Animals: Wistar rats (150-200 g) are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.

  • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

  • Drug Administration: Test compounds are administered orally or i.p. one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.

MTT Assay (Cytotoxicity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to attach overnight.

  • Drug Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Inhibition of NF-κB Signaling Pathway

Several C19-diterpenoid alkaloids exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway plays a crucial role in regulating the expression of pro-inflammatory genes.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK I-kappaB I-kappaB IKK->I-kappaB P NF-kappaB NF-kappaB I-kappaB->NF-kappaB Degradation Degradation I-kappaB->Degradation NF-kappaB_n NF-kappaB NF-kappaB->NF-kappaB_n Translocation Diterpenoid_Alkaloids Diterpenoid_Alkaloids Diterpenoid_Alkaloids->IKK Inhibition Gene_Expression Pro-inflammatory Gene Expression NF-kappaB_n->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by C19-diterpenoid alkaloids.

Modulation of Voltage-Gated Sodium Channels

The analgesic and neurotoxic effects of many C19-diterpenoid alkaloids are attributed to their interaction with voltage-gated sodium channels (VGSCs). These alkaloids can act as either activators or blockers of these channels, leading to complex physiological responses.

Sodium_Channel_Modulation cluster_membrane Neuronal Membrane VGSC Extracellular Pore Intracellular Na_ion_in Na+ Influx VGSC:f1->Na_ion_in Blocked_Conduction Blocked Conduction VGSC:f2->Blocked_Conduction Diterpenoid_Alkaloid_Activator Aconitine-type (e.g., Aconitine) Diterpenoid_Alkaloid_Activator->VGSC:f1 Binds to open state Diterpenoid_Alkaloid_Blocker Lappaconitine-type (e.g., Lappaconitine) Diterpenoid_Alkaloid_Blocker->VGSC:f1 Blocks pore Depolarization Persistent Depolarization Na_ion_in->Depolarization Na_ion_out Na+ Na_ion_out->VGSC:f0

Caption: Dual modulation of voltage-gated sodium channels by C19-diterpenoid alkaloids.

Experimental Workflow for Biological Evaluation

The systematic evaluation of C19-diterpenoid alkaloids involves a series of in vitro and in vivo assays to determine their pharmacological and toxicological profiles.

Experimental_Workflow Isolation Isolation & Purification of Alkaloids Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation In_Vitro_Screening In Vitro Screening Structure_Elucidation->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (MTT) In_Vitro_Screening->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (NO Inhibition) In_Vitro_Screening->Anti_inflammatory_Assay In_Vivo_Testing In Vivo Testing In_Vitro_Screening->In_Vivo_Testing Promising Candidates SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity_Assay->SAR_Analysis Analgesic_Model Analgesic Model (Writhing Test) In_Vivo_Testing->Analgesic_Model Anti_inflammatory_Model Anti-inflammatory Model (Paw Edema) In_Vivo_Testing->Anti_inflammatory_Model Toxicity_Study Acute Toxicity Study (LD50) In_Vivo_Testing->Toxicity_Study Analgesic_Model->SAR_Analysis Anti_inflammatory_Model->SAR_Analysis Toxicity_Study->SAR_Analysis

Caption: General experimental workflow for the biological evaluation of C19-diterpenoid alkaloids.

Conclusion

The C19-diterpenoid alkaloids, including this compound and its analogs, represent a rich source of biologically active compounds with significant therapeutic potential. The structure-activity relationships within this class are complex, with subtle modifications to the chemical structure leading to profound changes in pharmacological activity. This guide provides a foundational understanding of these relationships, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways and experimental workflows is intended to further aid researchers in their efforts to design and develop novel therapeutic agents based on this fascinating class of natural products. Further research is warranted to fully elucidate the mechanisms of action and to optimize the therapeutic index of these potent compounds.

References

Independent replication of published findings on the anticancer activity of 13-Dehydroxyindaconitine.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the published findings on the cytotoxic and pro-apoptotic effects of the sesquiterpene lactone, 13-acetoxyrolandrolide, in colon cancer cells.

This guide provides a detailed examination of the anticancer properties of 13-acetoxyrolandrolide, focusing on its mechanism of action as described in a key peer-reviewed study. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and potential replication of the reported findings.

Quantitative Analysis of Cytotoxicity

13-acetoxyrolandrolide has demonstrated significant cytotoxic effects against the HT-29 human colon cancer cell line. The compound's potency is highlighted by its half-maximal effective concentration (ED50) and its inhibitory concentration (IC50) against a key cellular transcription factor.

CompoundCell LineParameterValueReference
13-acetoxyrolandrolideHT-29 Human Colon CancerED50 (Cytotoxicity)0.16 µM[1]
13-acetoxyrolandrolideHT-29 Human Colon CancerIC50 (NF-κB Inhibition)7.1 µM[1]
13-acetoxyrolandrolideHT-29 Human Colon CancerIC50 (K-Ras Inhibition)7.7 µM[2]

Mechanism of Action: Induction of Apoptosis

The primary anticancer mechanism of 13-acetoxyrolandrolide is the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved through the inhibition of the NF-κB signaling pathway and oncogenic K-Ras, leading to a cascade of events that culminate in cell death via the mitochondrial intrinsic pathway.[2]

Signaling Pathway Analysis

The study elucidates that 13-acetoxyrolandrolide targets the NF-κB signaling pathway, a critical regulator of cell survival and proliferation in cancer. By inhibiting this pathway, the compound promotes apoptosis. The proposed mechanism involves the downstream effects of K-Ras inhibition, which leads to the suppression of IKKβ, a key kinase in the NF-κB pathway. This, in turn, prevents the activation of NF-κB, thereby sensitizing the cancer cells to apoptosis.[1][2]

G 13-Acetoxyrolandrolide 13-Acetoxyrolandrolide K-Ras K-Ras 13-Acetoxyrolandrolide->K-Ras inhibits IKKβ IKKβ K-Ras->IKKβ activates NF-κB NF-κB IKKβ->NF-κB activates Anti-apoptotic Proteins Anti-apoptotic Proteins NF-κB->Anti-apoptotic Proteins promotes transcription of Apoptosis Apoptosis Anti-apoptotic Proteins->Apoptosis inhibits G cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_results Observed Effects HT-29 Cells HT-29 Cells Treated Cells Treated Cells HT-29 Cells->Treated Cells treatment with 13-Acetoxyrolandrolide 13-Acetoxyrolandrolide 13-Acetoxyrolandrolide->Treated Cells Mitochondrial Potential Assay Mitochondrial Potential Assay Treated Cells->Mitochondrial Potential Assay assess Caspase-3 Activity Assay Caspase-3 Activity Assay Treated Cells->Caspase-3 Activity Assay measure Cell Cycle Analysis Cell Cycle Analysis Treated Cells->Cell Cycle Analysis analyze Depolarization of Mitochondrial Membrane Depolarization of Mitochondrial Membrane Mitochondrial Potential Assay->Depolarization of Mitochondrial Membrane Increased Caspase-3 Expression Increased Caspase-3 Expression Caspase-3 Activity Assay->Increased Caspase-3 Expression G1 Phase Cell Cycle Arrest G1 Phase Cell Cycle Arrest Cell Cycle Analysis->G1 Phase Cell Cycle Arrest Apoptosis Confirmation Apoptosis Confirmation Depolarization of Mitochondrial Membrane->Apoptosis Confirmation Increased Caspase-3 Expression->Apoptosis Confirmation G1 Phase Cell Cycle Arrest->Apoptosis Confirmation

References

A Comparative Guide to the Stability of 13-Dehydroxyindaconitine and Its Natural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 13-Dehydroxyindaconitine, a naturally occurring diterpenoid alkaloid, against its structurally related natural analogs. Due to the limited availability of direct stability studies on this compound, this guide leverages data from forced degradation studies of closely related and well-researched Aconitum alkaloids, such as aconitine (B1665448), mesaconitine, and hypaconitine, to infer its stability profile. This comparison is essential for researchers in drug discovery and development, as the stability of a compound is a critical factor influencing its therapeutic potential, shelf-life, and formulation development.

Introduction to this compound and its Analogs

This compound is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus. Structurally, it is part of a family of complex alkaloids known for their potent biological activities. Its natural analogs, including aconitine, mesaconitine, and hypaconitine, share a common skeletal framework but differ in their substituent groups. These structural similarities and differences play a crucial role in their relative stability. The primary pathway of degradation for these alkaloids is the hydrolysis of their ester groups, a process that significantly impacts their toxicity and bioactivity.

Comparative Stability Analysis

Forced degradation studies are a cornerstone of pharmaceutical development, providing insights into the intrinsic stability of a drug substance under various stress conditions. These studies help in identifying potential degradation products and developing stability-indicating analytical methods. The following table summarizes the known stability profiles of aconitine and its natural analogs under forced degradation conditions. This data serves as a proxy for understanding the potential stability of this compound.

Stress ConditionAconitineMesaconitineHypaconitineInferred Stability of this compound
Acidic Hydrolysis Susceptible to hydrolysis of the acetyl and benzoyl ester groups.Similar susceptibility to hydrolysis as aconitine.Similar susceptibility to hydrolysis as aconitine.Likely susceptible to hydrolysis of its ester groups.
Alkaline Hydrolysis Highly susceptible to rapid hydrolysis of the ester groups.Highly susceptible to rapid hydrolysis of the ester groups.Highly susceptible to rapid hydrolysis of the ester groups.Likely highly susceptible to hydrolysis of its ester groups.
Oxidative Stress Shows some degradation under oxidative conditions.Expected to have similar susceptibility to oxidation.Expected to have similar susceptibility to oxidation.May undergo oxidation, particularly at any electron-rich centers.
Thermal Stress Can degrade at elevated temperatures, leading to hydrolysis and other reactions.Similar thermal lability to aconitine.Similar thermal lability to aconitine.Likely to be sensitive to elevated temperatures.
Photostability Generally stable, but prolonged exposure to intense light may cause degradation.Expected to have similar photostability to aconitine.Expected to have similar photostability to aconitine.Expected to be relatively stable to light, but photostability studies are recommended.

Note: The stability of this compound is inferred based on the behavior of its close structural analogs. Experimental verification is required for a definitive stability profile.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in forced degradation studies of alkaloids.

1. Acid and Alkaline Hydrolysis

  • Objective: To assess the stability of the compound in acidic and alkaline environments.

  • Procedure:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • For acidic hydrolysis, add an equal volume of 0.1 M hydrochloric acid to the stock solution.

    • For alkaline hydrolysis, add an equal volume of 0.1 M sodium hydroxide (B78521) to the stock solution.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

2. Oxidative Degradation

  • Objective: To evaluate the compound's susceptibility to oxidation.

  • Procedure:

    • Prepare a stock solution of the test compound.

    • Add a solution of hydrogen peroxide (e.g., 3% v/v) to the stock solution.

    • Keep the mixture at room temperature for a specified duration, with periodic sampling.

    • Analyze the samples by HPLC to determine the extent of degradation.

3. Thermal Degradation

  • Objective: To determine the effect of heat on the compound's stability.

  • Procedure:

    • Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

    • For solutions, incubate the stock solution at a high temperature.

    • Collect samples at various time intervals.

    • For solid samples, dissolve in a suitable solvent before analysis.

    • Analyze the samples using HPLC.

4. Photostability Testing

  • Objective: To assess the impact of light exposure on the compound's stability.

  • Procedure:

    • Expose the solid compound or its solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Maintain a control sample in the dark at the same temperature.

    • After a defined exposure period, analyze both the exposed and control samples by HPLC.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Forced Degradation Studies

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare Stock Solution of this compound B Acid Hydrolysis (HCl) A->B C Alkaline Hydrolysis (NaOH) A->C D Oxidative Stress (H2O2) A->D E Thermal Stress (Heat) A->E F Photolytic Stress (Light) A->F G Sample Neutralization & Dilution B->G C->G D->G E->G F->G H HPLC Analysis G->H I Quantify Parent Compound H->I J Identify Degradation Products H->J K Determine Degradation Pathway I->K J->K

Caption: A general workflow for conducting forced degradation studies.

Signaling Pathway of Aconitum Alkaloid Hydrolysis

G A Diterpenoid Alkaloid (e.g., Aconitine) D Hydrolysis of C8-acetyl group A->D B Monoester Diterpenoid Alkaloid (e.g., Benzoylaconine) E Hydrolysis of C14-benzoyl group B->E C Amino Alcohol (e.g., Aconine) D->B E->C

Caption: The primary hydrolysis pathway of aconitine-type alkaloids.

Conclusion

While direct experimental data on the stability of this compound is currently lacking, a comparative analysis with its close natural analogs—aconitine, mesaconitine, and hypaconitine—provides valuable insights into its likely stability profile. It is anticipated that this compound, like its counterparts, is susceptible to hydrolysis, particularly under alkaline conditions, and may also degrade under oxidative and thermal stress. These findings underscore the importance of careful handling, storage, and formulation design for this class of compounds. Further research involving comprehensive forced degradation studies on this compound is imperative to fully characterize its stability and to support its potential development as a therapeutic agent. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such investigations.

Safety Operating Guide

Navigating the Safe Disposal of 13-Dehydroxyindaconitine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of potent compounds like 13-Dehydroxyindaconitine, a naturally occurring aconitine (B1665448) alkaloid, is a critical component of laboratory safety and environmental responsibility.[1] Due to its inherent toxicity as a member of the aconitine family of alkaloids, this compound must be managed as hazardous waste.[2][3] Adherence to established protocols is essential to mitigate risks to personnel and the environment.

Core Principles of Hazardous Waste Management

The disposal of this compound is governed by the broader principles of hazardous chemical waste management. The primary goal is to ensure that such potent compounds are not released into the environment through conventional waste streams like trash or sewer systems.[4][5] All chemical waste is regulated by bodies such as the Environmental Protection Agency (EPA) in the United States.[5]

Step-by-Step Disposal Protocol for this compound

The following steps provide a comprehensive guide for the proper disposal of this compound. This procedure is based on general hazardous waste guidelines and should be adapted to comply with specific institutional and local regulations.

1. Waste Identification and Characterization:

  • Classify any material contaminated with this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips), as hazardous waste.

2. Containerization:

  • Primary Container: Use a dedicated, leak-proof container made of a material compatible with the waste. For liquid waste, screw-top containers are mandatory to prevent spills.[4][6] Do not fill liquid waste containers beyond 80% capacity to allow for expansion.[4]

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks.[6]

3. Segregation:

  • Store waste containing this compound separately from other incompatible waste streams, such as strong acids, bases, or oxidizers, to prevent dangerous chemical reactions.[4][7]

4. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[5][7]

  • The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations or formulas).[4][5]

    • The concentration and composition of the waste mixture.[4]

    • The date of waste generation.[5]

    • The name and contact information of the principal investigator or responsible person.[5]

    • Appropriate hazard pictograms.[5]

5. Storage:

  • Store the labeled hazardous waste container in a designated, secure area within the laboratory. This area should be away from general traffic and drains.[8]

  • Keep the container closed at all times, except when adding waste.[6][7]

6. Disposal and Collection:

  • Do not dispose of this compound down the sink or in the regular trash.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5]

  • Follow all institutional procedures for waste collection requests.[8]

Data Presentation

Currently, there is no publicly available quantitative data specific to the disposal of this compound, such as permissible concentration limits for various disposal methods. The management of this compound falls under the general guidelines for acutely toxic or hazardous chemical waste.

ParameterGuidelineSource
Waste Classification Hazardous WasteGeneral knowledge of aconitine alkaloids
Container Type Leak-proof, screw-top, chemically compatible[4][6]
Liquid Container Fill Limit ≤ 80% of total volume[4]
Labeling Requirement "Hazardous Waste" with full chemical name and details[5][7]
Storage Location Designated, secure area in the lab[8]

Experimental Protocols

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed in a sequential manner.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A Generate this compound Waste B Identify as Hazardous Waste A->B C Segregate from Incompatible Chemicals B->C D Select Appropriate Primary & Secondary Containers C->D E Transfer Waste to Container (≤80% full) D->E F Securely Cap and Label Container (Name, Date, Hazard) E->F G Store in Designated Hazardous Waste Area F->G H Keep Container Closed G->H I Request Pickup from EHS or Licensed Contractor H->I J Document Waste Disposal I->J

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.